5-Undecanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFOZHPCKQPZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871383 | |
| Record name | Undecan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-70-2 | |
| Record name | 5-Undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecan-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Undecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Undecanol: A Technical Overview for Researchers
CAS Number: 37493-70-2 IUPAC Name: Undecan-5-ol
This technical guide provides an in-depth overview of 5-Undecanol, a secondary alcohol with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Properties
This compound is a fatty alcohol characterized by a hydroxyl group located on the fifth carbon of an eleven-carbon aliphatic chain.[1] Its structure imparts specific physical and chemical properties that are of interest in organic synthesis and material science.
Physicochemical Data
A compilation of key physicochemical data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 37493-70-2 | [1][2][3][4] |
| IUPAC Name | Undecan-5-ol | [1][5] |
| Other Names | 5-Hendecanol, n-Butyl n-hexyl carbinol | [1][6] |
| Molecular Formula | C₁₁H₂₄O | [1][2][4] |
| Molecular Weight | 172.31 g/mol | [1][2][3][4] |
| Appearance | Colorless to Almost colorless clear liquid | [2][4] |
| Boiling Point | 140 °C at 17 mmHg | [2] |
| 228 - 230 °C at 760 mmHg | ||
| Flash Point | 94 °C | [2] |
| Density | 0.83 g/mL at 20/20 °C | [2] |
| Purity | >98.0% (GC) | [2][4] |
Synthesis of this compound: A Representative Experimental Protocol
The synthesis of this compound can be effectively achieved via a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. This protocol details the reaction of a Grignard reagent with an appropriate aldehyde.
Experimental Protocol: Grignard Synthesis of this compound
Objective: To synthesize this compound from hexanal (B45976) and pentylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hexanal
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, dropping funnel, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent (Pentylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromopentane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Hexanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of hexanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding it to a beaker of crushed ice, followed by the slow addition of 1 M HCl solution with stirring until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound using the Grignard reaction protocol.
Caption: Workflow for the Synthesis of this compound via Grignard Reaction.
Biological Activity and Potential Applications
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, long-chain alcohols, in general, are known to exhibit biological activities. For instance, some undecanols have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of cell membranes or the inhibition of membrane-bound enzymes. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Its potential applications could be in the development of novel antimicrobial agents or as a precursor for the synthesis of more complex bioactive molecules.
References
5-Undecanol chemical formula and molecular weight
An In-depth Technical Guide to 5-Undecanol
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and technical details of this secondary alcohol.
Core Chemical Properties
This compound, a secondary alcohol, possesses a chemical formula of C₁₁H₂₄O and a molecular weight of approximately 172.31 g/mol [1][2]. Its structure consists of an eleven-carbon chain with a hydroxyl group located on the fifth carbon.
Quantitative Data Summary
A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol [1] |
| CAS Number | 37493-70-2 |
| Appearance | Colorless liquid[3] |
| Odor | Mild[3] |
| Boiling Point | 228-230 °C at 760 mmHg[4] |
| 139-140 °C at 17 mmHg[3] | |
| Melting Point | Not available |
| Density | 0.83 g/cm³[3] |
| Solubility in water | 49.73 mg/L at 25 °C (estimated)[4] |
| logP (o/w) | 4.249 (estimated)[4] |
| Flash Point | 94.00 °C (201.20 °F) (estimated)[4] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be effectively achieved through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds. This process involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of this compound, a butylmagnesium halide Grignard reagent is reacted with heptanal (B48729).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Heptanal
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for reflux, distillation, and extraction
-
Inert atmosphere setup (e.g., nitrogen or argon)
Detailed Methodology:
-
Preparation of the Grignard Reagent (Butylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Under an inert atmosphere, add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
Once the reaction has started, continue the dropwise addition of the 1-bromobutane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Heptanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
-
Characterization and Analysis
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the sample and confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum provides structural information, acting as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for elucidating the molecular structure of organic compounds.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.
Visualizing the Synthesis Workflow
The following diagram, generated using the DOT language, illustrates the key stages in the synthesis and purification of this compound.
Synthesis and purification workflow for this compound.
References
physical and chemical properties of 5-Undecanol
An In-depth Technical Guide to 5-Undecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed analytical and synthetic protocols, safety information, and discusses its relevance in the context of pharmaceutical research and development.
Core Physical and Chemical Properties
This compound, a secondary fatty alcohol, is characterized by the molecular formula C₁₁H₂₄O.[1][2][3][4][5] Its structure consists of an eleven-carbon chain with a hydroxyl group located at the fifth carbon position. This structure imparts specific physical and chemical characteristics relevant to its application in various scientific fields.
Physical Properties
The physical properties of this compound are summarized in the table below. It is typically a colorless liquid under standard conditions.[1]
| Property | Value | Reference |
| IUPAC Name | Undecan-5-ol | [4] |
| CAS Number | 37493-70-2 | [1][2][4] |
| Molecular Formula | C₁₁H₂₄O | [1][2][3] |
| Molecular Weight | 172.31 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | -4°C | [2] |
| Boiling Point | 228-230°C (at 760 mmHg) 139-140°C (at 17 mmHg) | [2][6] |
| Density | 0.83 g/mL at 25°C | [2][7] |
| Flash Point | 94°C (201°F) | [2][6] |
| Water Solubility | 49.73 mg/L at 25°C (estimated) | [6] |
| logP (o/w) | 4.249 (estimated) | [6] |
| Refractive Index (n²⁰/D) | 1.4362 | [2] |
| Vapor Pressure | 0.013 mmHg at 25°C (estimated) | [6] |
Chemical Properties and Reactivity
As a secondary alcohol, this compound undergoes typical reactions such as oxidation, esterification, and dehydration. It is a stable, combustible liquid but is incompatible with strong oxidizing agents and strong acids.[7] The primary chemical transformations are illustrated in the diagram below.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the key spectral data points.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8]
¹H NMR (90 MHz, CDCl₃): [8]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 3.58 | CH-OH |
| 1.60 - 1.26 | -CH₂- groups |
| 0.91 - 0.89 | -CH₃ groups |
¹³C NMR (in CDCl₃): [8]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 71.97 | C5 (CH-OH) |
| 37.63, 37.31 | C4, C6 |
| 32.02 | C2 |
| 29.56 | C8 |
| 28.01 | C7 |
| 25.78 | C3 |
| 22.92, 22.76 | C9, C10 |
| 14.14 | C1, C11 |
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by distinct absorptions from the hydroxyl group.[2][9] For this compound, the key peaks are:
-
O-H Stretch: A strong, broad absorption in the range of 3600-3300 cm⁻¹, indicative of hydrogen bonding.[9]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ hybridized C-H bonds.
-
C-O Stretch: A strong absorption in the 1100-1000 cm⁻¹ region, characteristic of a secondary alcohol.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight.[4] Common fragmentation patterns for secondary alcohols include alpha-cleavage (loss of an alkyl group adjacent to the C-OH) and dehydration (loss of H₂O).
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, which are critical for researchers in a laboratory setting.
Synthesis Protocol: Grignard Reaction
A common and reliable method for synthesizing a secondary alcohol like this compound is the Grignard reaction. This protocol outlines the synthesis from heptanal (B48729) and a butylmagnesium bromide Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Heptanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via a dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of heptanal in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Protocol: Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound. This protocol is adapted from standard methods for fatty alcohol analysis.[10]
1. Sample Preparation:
-
Solvent: Use high-purity hexane (B92381) or ethyl acetate.
-
Concentration: Prepare a 10-20 µg/mL solution of the this compound sample in the chosen solvent.
-
Procedure: Accurately weigh ~1 mg of the this compound sample and dissolve it in 10 mL of solvent in a volumetric flask. Perform a serial dilution to achieve the final desired concentration. Transfer the solution to a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[10]
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
Peak Identification: Identify the main peak for this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[10]
-
Impurity Identification: Analyze any other peaks in the chromatogram by examining their mass spectra.
-
Purity Calculation: Determine purity using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.[10]
Relevance in Drug Development
While specific research on this compound in drug development is limited, its properties as a long-chain fatty alcohol suggest potential applications analogous to those of its isomers, such as 1-Undecanol.
-
Excipient in Topical Formulations: Fatty alcohols are versatile excipients used as co-emulsifiers, solvents, and viscosity modifiers in creams and ointments.[11]
-
Penetration Enhancer: 1-Undecanol is known to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin by disrupting the lipid structure of the stratum corneum.[11] The amphiphilic nature of this compound suggests it could function similarly, potentially improving the delivery of topical drugs.
-
Drug Delivery Systems: As a lipid-like molecule, this compound could be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes, to help encapsulate and deliver hydrophobic drugs.[12]
-
Antimicrobial Properties: Some fatty alcohols exhibit antimicrobial properties, which can help preserve formulations and may offer therapeutic benefits in treating skin infections.[11]
Safety and Handling
Proper handling of this compound is essential in a laboratory environment. The following guidelines are based on available safety data sheets.[13][14][15]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames as it is a combustible liquid.
-
First Aid:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of in accordance with local, regional, and national regulations. Avoid release into the environment.[14][16]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C11H24O | CID 98676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Undecanol-5 [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound, 37493-70-2 [thegoodscentscompany.com]
- 7. UNDECANOL - Ataman Kimya [atamanchemicals.com]
- 8. This compound(37493-70-2) 1H NMR spectrum [chemicalbook.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Can 1 - UNDECANOL be used in pharmaceuticals? - Blog [btcpharmtech.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. carlroth.com [carlroth.com]
- 16. bg.cpachem.com [bg.cpachem.com]
5-Undecanol structural formula and isomers
An In-depth Technical Guide to 5-Undecanol: Structural Formula and Isomers
Abstract
This compound, a secondary fatty alcohol, and its isomers are compounds of significant interest in various fields, including flavor and fragrance, chemical synthesis, and potentially drug development. Understanding the nuances of its structure, including its constitutional isomers and stereoisomers, is critical for researchers and scientists. This document provides a comprehensive overview of this compound, detailing its chemical properties, isomeric forms, and relevant experimental methodologies for its synthesis and characterization.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₁H₂₄O.[1][2][3][4][5] It is classified as a secondary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. Its structure consists of an eleven-carbon chain with the hydroxyl group located at the fifth position.
Isomerism in Undecanol (B1663989)
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[7][8] For the molecular formula C₁₁H₂₄O, a vast number of isomers exist, which can be broadly categorized into constitutional isomers and stereoisomers.
Constitutional Isomers
Constitutional isomers (or structural isomers) have the same molecular formula but differ in the connectivity of their atoms.[7] This can involve variations in the carbon skeleton (branching) or the position of the functional group (the hydroxyl group).
Examples of constitutional isomers of this compound include:
-
Positional Isomers: The hydroxyl group is on a different carbon of the undecane (B72203) chain (e.g., 1-undecanol, 2-undecanol, 3-undecanol).
-
Skeletal Isomers: The carbon chain itself is branched (e.g., 2-methyl-5-decanol).
Stereoisomers of this compound
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space.[7] The carbon atom at the 5th position in this compound is a chiral center because it is bonded to four different groups:
-
A hydrogen atom (-H)
-
A hydroxyl group (-OH)
-
A butyl group (-CH₂CH₂CH₂CH₃)
-
A hexyl group (-CH₂CH₂CH₂CH₂CH₂CH₃)
Due to this chirality, this compound exists as a pair of enantiomers : (R)-5-undecanol and (S)-5-undecanol. Enantiomers are non-superimposable mirror images of each other.[9] Unless synthesized or separated using chiral techniques, this compound is typically available as a racemic mixture, containing equal amounts of both enantiomers.[4]
Caption: Isomeric relationships for the molecular formula C₁₁H₂₄O.
Physicochemical Properties
The properties of undecanol isomers can vary significantly based on their structure. The following table summarizes key quantitative data for this compound and its common constitutional isomer, 1-undecanol.
| Property | This compound | 1-Undecanol |
| Molecular Formula | C₁₁H₂₄O[1][2] | C₁₁H₂₄O[10][11] |
| Molecular Weight ( g/mol ) | 172.31[1] | 172.31[10][11] |
| Melting Point (°C) | -4[1][4] | 19[10][12] |
| Boiling Point (°C) | 229 (at 760 mmHg)[1] | 243 (at 760 mmHg)[10][12] |
| Density (g/mL) | 0.830 (at 25°C)[1] | 0.830 (at 25°C)[10] |
| Flash Point (°C) | 94[4] | >82[10][13] |
| Water Solubility | 49.73 mg/L (est.)[3] | Insoluble[10] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common method for synthesizing secondary alcohols like this compound is the reaction of a Grignard reagent with an aldehyde.[12][13]
Objective: To synthesize this compound from 1-bromohexane (B126081) and pentanal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromohexane
-
Pentanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). A solution of 1-bromohexane in anhydrous diethyl ether is added dropwise. The reaction is initiated (e.g., with a small iodine crystal or gentle heating) and proceeds to form hexylmagnesium bromide.
-
Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure (rotary evaporation). The crude this compound product can be further purified by vacuum distillation.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a mixture.[2]
Objective: To confirm the identity and assess the purity of the synthesized this compound.
Methodology:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: A small volume of the sample is injected into the GC instrument. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. This compound will elute at a specific retention time under the given conditions.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), causing the molecules to fragment in a reproducible pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.
-
Data Analysis: The mass spectrum of the peak corresponding to this compound is compared to a library of known spectra (e.g., NIST) for identification.[2] The molecular ion peak (M⁺) should be visible, and the fragmentation pattern will be characteristic of a secondary alcohol. The purity is determined by the relative area of the this compound peak in the chromatogram.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a secondary alcohol with a rich isomeric landscape. Its structure, featuring a chiral center at the fifth carbon, gives rise to enantiomeric forms, while the C₁₁H₂₄O formula allows for numerous constitutional isomers with distinct properties. A thorough understanding of these isomeric differences is paramount for professionals in chemistry and drug development. Standard organic synthesis techniques, such as the Grignard reaction, coupled with robust analytical methods like GC-MS, provide reliable pathways for the preparation and characterization of this and related compounds.
References
- 1. This compound [stenutz.eu]
- 2. Undecanol-5 [webbook.nist.gov]
- 3. This compound, 37493-70-2 [thegoodscentscompany.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C11H24O | CID 98676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. google.com [google.com]
- 8. How many isomers are there of n-pentanol? - Brown 15th Edition Ch 2 Problem 92 [pearson.com]
- 9. youtube.com [youtube.com]
- 10. Undecanol - Wikipedia [en.wikipedia.org]
- 11. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. UNDECANOL - Ataman Kimya [atamanchemicals.com]
- 13. UNDECANOL - Ataman Kimya [atamanchemicals.com]
Synthesis of 5-Undecanol: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of 5-undecanol, a secondary alcohol with applications in fragrance, flavor, and as an intermediate in the synthesis of more complex molecules. Two primary synthetic routes are detailed: the Grignard reaction, a classic carbon-carbon bond-forming reaction, and the reduction of 5-undecanone (B1585441). This document includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.
Synthetic Methodologies
Two robust and reliable methods for the laboratory-scale synthesis of this compound are presented below.
Method 1: Grignard Synthesis from 1-Bromopentane (B41390) and Hexanal (B45976)
The Grignard reaction is a versatile method for the formation of alcohols.[1] In this case, pentylmagnesium bromide is prepared from 1-bromopentane and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal.[2] Subsequent acidic workup yields the target secondary alcohol, this compound.[3]
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (100 mL)
-
1-Bromopentane (7.55 g, 50 mmol)
-
Hexanal (5.0 g, 50 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (catalytic amount)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon) to exclude moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A magnetic stir bar is placed in the flask.
-
Grignard Reagent Formation: The magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun under the inert atmosphere until violet vapors of iodine are observed, which helps to activate the magnesium surface. After cooling to room temperature, 50 mL of anhydrous diethyl ether is added to cover the magnesium.
-
A solution of 1-bromopentane in 20 mL of anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.
-
The remaining 1-bromopentane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Hexanal: The solution of hexanal in 30 mL of anhydrous diethyl ether is added to the dropping funnel. The Grignard reagent solution is cooled in an ice bath, and the hexanal solution is added dropwise with stirring. The rate of addition should be controlled to maintain the reaction temperature below 20°C.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with 1 M HCl, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure.[4][5]
Method 2: Reduction of 5-Undecanone with Sodium Borohydride (B1222165)
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[6][7]
Materials:
-
5-Undecanone (8.5 g, 50 mmol)
-
Ethanol (B145695) (100 mL)
-
Sodium borohydride (1.9 g, 50 mmol)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of 5-undecanone in 100 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.
-
Monitoring the Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic. The ethanol is then removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude this compound. The product is then purified by vacuum distillation.[8]
Data Presentation
The following table summarizes the key quantitative data for the two synthetic methods described.
| Parameter | Method 1: Grignard Synthesis | Method 2: Reduction of 5-Undecanone |
| Starting Materials | 1-Bromopentane, Magnesium, Hexanal | 5-Undecanone, Sodium Borohydride |
| Solvent | Anhydrous Diethyl Ether | Ethanol |
| Reaction Time | 2-3 hours | 1-2 hours |
| Reaction Temperature | 0-35°C (reflux) | 0-25°C |
| Reported Yield | ~70-80% | ~85-95% |
| Purity (after purification) | >98% | >98% |
| Purification Method | Fractional Vacuum Distillation | Vacuum Distillation |
Physicochemical and Spectroscopic Data of this compound: [9][10]
| Property | Value |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 139-140°C at 17 mmHg[9] |
| Density | 0.83 g/mL[9] |
| ¹H NMR (CDCl₃, 90 MHz) | δ 3.58 (m, 1H, CH-OH), 1.60 (br s, 1H, OH), 1.45-1.26 (m, 16H, 8xCH₂), 0.91-0.89 (m, 6H, 2xCH₃)[11] |
| ¹³C NMR (CDCl₃) | δ 71.97 (C-5), 37.63, 37.31, 32.02, 29.56, 28.01, 25.78, 22.92, 22.76, 14.14 (2C)[12] |
| IR (liquid film) | ν (cm⁻¹) 3350 (br, O-H), 2958, 2927, 2858 (C-H), 1466, 1115 (C-O)[9] |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.
Caption: Reaction pathway for the Grignard synthesis of this compound.
Caption: Reaction pathway for the reduction of 5-undecanone to this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. scribd.com [scribd.com]
- 4. Purification [chem.rochester.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scribd.com [scribd.com]
- 7. Khan Academy [khanacademy.org]
- 8. Undecanol-5 [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound, 37493-70-2 [thegoodscentscompany.com]
- 11. This compound(37493-70-2) 1H NMR [m.chemicalbook.com]
- 12. This compound(37493-70-2) 13C NMR spectrum [chemicalbook.com]
5-Undecanol: An Elusive Natural Compound with Limited Quantitative Data
While identified as a volatile component in some natural products, a comprehensive technical guide on the natural sources, quantitative occurrence, and specific experimental protocols for 5-undecanol remains challenging to compile due to a notable scarcity of detailed scientific literature. This document summarizes the currently available information and highlights the significant gaps in research concerning this secondary fatty alcohol.
Natural Occurrence of this compound
This compound has been reported as a trace volatile constituent in a limited number of natural sources, primarily in fruits and beverages. The most cited occurrences are in guava fruit (Psidium guajava) and black tea (Camellia sinensis). However, the scientific literature largely lacks specific quantitative data on the concentration of this compound in these sources. While many studies have characterized the volatile profiles of guava and black tea, they often focus on the more abundant compounds, with this compound, if detected, being a minor component without precise quantification.
A summary of the reported natural sources of this compound is presented in Table 1. It is important to note that this information is based on qualitative identification rather than robust quantitative analysis.
| Natural Source | Scientific Name | Family | Reported Presence | Quantitative Data |
| Guava Fruit | Psidium guajava | Myrtaceae | Yes | Not available |
| Black Tea | Camellia sinensis | Theaceae | Yes | Not available |
Experimental Protocols: A General Approach
General Workflow for Analysis of this compound in Plant Material
The Biological Activity of 5-Undecanol: A Review of Current Knowledge and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Undecanol, a secondary alcohol with the chemical formula C₁₁H₂₄O, is a structurally simple organic molecule with currently limited documented biological activity. While its isomers, 1-Undecanol and 2-Undecanol, have been investigated for their roles as antimicrobial agents and insect pheromones, this compound remains largely uncharacterized in the scientific literature. This technical guide synthesizes the sparse available information on this compound and provides a comparative analysis with its better-studied isomers to illuminate potential avenues for future research. A significant knowledge gap exists regarding its mechanism of action, quantitative biological data, and specific signaling pathways.
Introduction
Undecanols, as a class of fatty alcohols, are of interest for their diverse biological properties and applications, ranging from flavor and fragrance agents to potential therapeutic compounds. The specific position of the hydroxyl group along the undecane (B72203) backbone significantly influences the molecule's physicochemical properties and, consequently, its biological interactions. While primary (1-Undecanol) and some secondary (2-Undecanol) alcohols in this family have been the subject of various studies, the biological profile of this compound is notably absent from the current body of scientific literature. This guide aims to provide a comprehensive overview of what is known and, more importantly, what remains to be discovered about the biological activity of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its possible interactions with biological membranes and macromolecules.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄O | [1][2] |
| Molecular Weight | 172.31 g/mol | [1][2] |
| CAS Number | 37493-70-2 | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
| Boiling Point | 228-230 °C @ 760 mmHg | |
| Flash Point | 94.00 °C (est.) | |
| Water Solubility | 49.73 mg/L @ 25 °C (est.) | |
| logP (o/w) | 4.249 (est.) |
Known Occurrences of this compound in Nature
While detailed biological studies are lacking, this compound has been identified as a volatile organic compound in some natural sources. Its presence has been reported in:
The role of this compound in these plants, whether as a metabolic byproduct, a signaling molecule, or a defense compound, has not been elucidated.
Comparative Biological Activities of Undecanol (B1663989) Isomers
To infer potential biological activities for this compound, it is useful to review the documented activities of its isomers, 1-Undecanol and 2-Undecanol.
Antimicrobial Activity
Long-chain fatty alcohols are known to possess antimicrobial properties, primarily through the disruption of microbial cell membranes.[4]
-
1-Undecanol: Has demonstrated bactericidal activity against Staphylococcus aureus and fungicidal activity against Saccharomyces cerevisiae.[5][6] Its mechanism is believed to involve damage to the cell membrane and inhibition of plasma membrane H+-ATPase.[6]
-
2-Undecanol: This isomer and its ketone analog, undecan-2-one, have also shown antimicrobial activity against a range of bacteria and fungi.[4] The proposed mechanism is also the disruption of microbial cell membrane integrity.[4]
Given the structural similarities, it is plausible that This compound may also exhibit antimicrobial properties . The position of the hydroxyl group could influence its efficacy and spectrum of activity.
Pheromonal and Semiochemical Activity
Several undecanol isomers and their derivatives are components of insect pheromones, playing crucial roles in chemical communication.
-
1-Undecanol: Has been investigated as an inhibitor of sexual attraction in male codling moths.
-
2-Undecanol: Is a recognized component in the pheromone blends of various insects, including the sap beetle, Lobiopa insularis, and has been shown to elicit electroantennographic responses in stingless bees.[7]
-
(S)-2-undecanol: Has been identified as a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi.[8]
The potential for This compound to act as a semiochemical in insect communication is an unexplored but promising area of research.
Postulated Signaling Pathways and Mechanisms of Action
Due to the absence of specific studies on this compound, any discussion of its involvement in signaling pathways is purely speculative and based on the known activities of other long-chain alcohols.
Potential Membrane Interactions
The lipophilic nature of the undecyl chain suggests that this compound would readily partition into cellular membranes. This interaction could lead to:
-
Alteration of membrane fluidity: This can impact the function of membrane-bound proteins, such as receptors and enzymes.
-
Disruption of membrane integrity: At higher concentrations, this could lead to leakage of cellular contents and cytotoxicity, forming the basis of potential antimicrobial activity.
The following diagram illustrates a hypothetical workflow for investigating the membrane disruption potential of this compound.
Putative Metabolic Pathways
It is likely that this compound, if introduced into a biological system, would be metabolized by enzymes that act on other fatty alcohols. The following diagram outlines a putative metabolic pathway.
Suggested Experimental Protocols for Future Research
To address the current knowledge gap, the following experimental approaches are recommended:
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution Assay: Prepare serial dilutions of this compound in appropriate broth media in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under optimal conditions for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth.
-
MBC/MFC Determination: Subculture from the wells with no visible growth onto agar (B569324) plates to determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.
Methodology:
-
Cell Lines: Use relevant cell lines, such as human keratinocytes (HaCaT) for skin irritation potential or human liver cells (HepG2) for general toxicity.
-
Cell Culture: Culture the cells to a suitable confluence in 96-well plates.
-
Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Conclusion and Future Perspectives
The biological activity of this compound is a largely unexplored area of research. While its presence in some natural products has been noted, there is a significant lack of data regarding its specific biological effects, mechanisms of action, and potential applications. Based on the activities of its isomers, promising avenues for investigation include its potential as an antimicrobial agent and as a semiochemical for insect pest management.
Future research should focus on systematic in vitro and in vivo studies to characterize its biological profile. This includes comprehensive antimicrobial screening, cytotoxicity assessments, and investigations into its effects on cellular signaling pathways. Elucidating the structure-activity relationships among the different undecanol isomers will provide valuable insights for the potential development of new therapeutic agents or pest control strategies. The technical guide presented here serves as a foundational call to action for the scientific community to explore the untapped potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 37493-70-2 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNDECYL ALCOHOL (1-UNDECANOL, UNDECANOL, HENDECANOL) - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
5-Undecanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Undecanol. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clarity, data accessibility, and practical application of safety protocols.
Core Safety and Physical Properties
The following table summarizes the key quantitative safety and physical property data for this compound. This information has been consolidated from various Safety Data Sheets (SDS) and chemical property databases to provide a clear and concise reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₄O | [1][2] |
| Molecular Weight | 172.31 g/mol | [1] |
| CAS Number | 37493-70-2 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild | [3] |
| Boiling Point | 139 - 140 °C @ 17 mmHg 228 - 230 °C @ 760 mmHg | [1] |
| Melting Point | -4 °C | [1][4] |
| Flash Point | 94 °C (201 °F) (closed cup) | [1] |
| Density | 0.83 g/cm³ at 20 °C | [1][4] |
| Vapor Pressure | 0.013 mmHg @ 25 °C (estimated) | [3] |
| Water Solubility | 49.73 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 4.249 (estimated) | [3] |
| Viscosity | No data available |
Hazard Identification and GHS Classification
There are some discrepancies in the GHS classification of this compound across different suppliers. While some sources state that it is not a hazardous substance, a comprehensive review of multiple safety data sheets indicates a potential for mild to moderate irritation and aquatic toxicity.[5][6][7] The most consistent classifications are summarized below:
-
Serious Eye Irritation (Category 2A) : May cause serious eye irritation.[5]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2 or 3) : Toxic to aquatic life with long lasting effects.[5][7]
-
Skin Irritation : While not always formally classified, some data suggests it can be a mild skin irritant.[6]
Based on these classifications, the following GHS pictograms may be applicable:
Caption: GHS Pictograms for this compound.
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate vapors or aerosols.
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Lab coats or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Accidental Release Measures: A General Workflow
A chemical spill should be handled promptly and safely. The following workflow outlines the general procedure for managing a this compound spill.
Caption: General Workflow for Chemical Spill Response.
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological data cited in Safety Data Sheets are typically not publicly available. This information is often proprietary to the manufacturer or the testing laboratory that conducted the studies under regulatory guidelines (e.g., OECD, EPA). The data presented in the SDS is a summary of the results from these standardized tests. For access to the full study reports, direct inquiry to the chemical manufacturer or a subscription to specialized toxicology databases would be necessary.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with the specific SDS for the this compound being used, as well as all applicable local, state, and federal regulations.
References
An In-depth Technical Guide to the Solubility of 5-Undecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Undecanol in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Concepts in the Solubility of this compound
This compound (C11H24O) is a secondary alcohol characterized by a hydroxyl (-OH) group located on the fifth carbon of an eleven-carbon aliphatic chain. This structure dictates its solubility behavior based on the "like dissolves like" principle. The long alkyl chain imparts a significant nonpolar, hydrophobic character to the molecule, while the hydroxyl group provides a site for polar interactions and hydrogen bonding. Consequently, the overall solubility of this compound in a given solvent is a balance between these hydrophobic and hydrophilic characteristics.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure and the established principles of alcohol solubility, a qualitative assessment can be made for several common solvents. The known quantitative solubility in water provides a key reference point for its hydrophobic nature.
| Solvent | Solvent Type | Temperature (°C) | Solubility |
| Water | Polar Protic | 25 | 49.73 mg/L (estimated)[1] |
| Ethanol | Polar Protic | Not Specified | Miscible (inferred) |
| Methanol | Polar Protic | Not Specified | Miscible (inferred) |
| Acetone | Polar Aprotic | Not Specified | Miscible (inferred) |
| Toluene | Nonpolar | Not Specified | Miscible (inferred) |
| 60% Ethanol (in water) | Polar Protic | Not Specified | Soluble[2] |
| Diethyl Ether | Polar Aprotic | Not Specified | Soluble (inferred from 1-Undecanol)[3][4] |
Note on Inferred Miscibility: Based on the principle that alcohols with shorter to medium-length carbon chains are miscible with many common organic solvents, it is highly probable that this compound is miscible with ethanol, methanol, acetone, and toluene. The presence of the hydroxyl group allows for favorable interactions with polar solvents, while the significant alkyl chain promotes solubility in nonpolar environments like toluene. However, experimental verification is recommended for applications requiring precise solubility data.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values of this compound in specific solvents, the Shake-Flask method is a reliable and widely used technique. This method allows for the determination of the thermodynamic solubility of a compound at equilibrium.
The Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (if necessary for clarification)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a visible excess of the solute is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., at least 24 hours) to allow for the complete separation of the undissolved this compound from the saturated solution.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe. If necessary, use a syringe filter to remove any suspended micro-droplets of the undissolved alcohol.
-
Quantification: Analyze the concentration of this compound in the withdrawn sample using a suitable and validated analytical method, such as GC-FID. A calibration curve prepared with standard solutions of this compound in the same solvent is required for accurate quantification.
-
Calculation: The solubility is calculated from the determined concentration and is typically expressed in units such as grams per 100 mL ( g/100 mL), molarity (mol/L), or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method for determining the solubility of this compound.
References
Spectroscopic Profile of 5-Undecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Undecanol (CAS No. 37493-70-2), a secondary alcohol with applications in various chemical syntheses and as a flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₁H₂₄O, with a molecular weight of 172.31 g/mol . Its structure is characterized by a hydroxyl group on the fifth carbon of an eleven-carbon aliphatic chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide a clear fingerprint of its structure. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
¹H NMR Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Multiplet | 1H | CH-OH (C5-H) |
| ~1.5 | Multiplet | 1H | OH |
| ~1.4 | Multiplet | 4H | CH₂ adjacent to CH-OH (C4-H₂, C6-H₂) |
| ~1.2-1.3 | Broad Multiplet | 12H | Other CH₂ groups (C2, C3, C7, C8, C9, C10-H₂) |
| ~0.9 | Triplet | 6H | CH₃ groups (C1-H₃, C11-H₃) |
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
| Chemical Shift (ppm) | Assignment |
| ~72.5 | C5 (CH-OH) |
| ~37.5 | C4, C6 |
| ~32.0 | C2, C9 |
| ~29.5 | C3, C8 |
| ~25.5 | C7 |
| ~22.7 | C10 |
| ~14.1 | C1, C11 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a liquid film, shows characteristic absorptions for an alcohol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3340 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2957, 2927, 2857 | Strong | C-H stretch (aliphatic) |
| ~1466 | Medium | C-H bend (CH₂) |
| ~1378 | Medium | C-H bend (CH₃) |
| ~1116 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is expected at m/z 172.
| m/z | Relative Intensity (%) | Assignment |
| 172 | < 1 | [M]⁺ |
| 154 | 2 | [M - H₂O]⁺ |
| 115 | 15 | [M - C₄H₉]⁺ (α-cleavage) |
| 87 | 100 | [M - C₆H₁₃]⁺ (α-cleavage) |
| 73 | 30 | |
| 59 | 25 | |
| 43 | 60 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid alcohol like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.
-
Ionization: Electron Ionization (EI) is a common method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
5-Undecanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanol, a secondary fatty alcohol, is a long-chain aliphatic organic compound with the chemical formula C11H24O. Its structure features a hydroxyl group (-OH) located on the fifth carbon atom of an eleven-carbon chain. This positioning of the functional group imparts specific physical and chemical properties that make it a subject of interest in various chemical and industrial applications. While not as extensively studied as some other fatty alcohols, this compound serves as a valuable intermediate in organic synthesis and holds potential for use in the formulation of specialty chemicals. This guide provides an in-depth overview of its discovery, synthesis, properties, and characterization.
History and Discovery
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview of its physical state and behavior under various conditions.
| Property | Value |
| Molecular Formula | C11H24O |
| Molecular Weight | 172.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 228-230 °C at 760 mmHg |
| Melting Point | Not precisely determined, but it is a liquid at room temperature. |
| Density | 0.823 g/cm³ at 20 °C |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. |
| CAS Number | 37493-70-2 |
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde. For the synthesis of this compound, two primary combinations of reactants are feasible: the reaction of pentylmagnesium bromide with hexanal (B45976) or the reaction of hexylmagnesium bromide with pentanal.
Experimental Protocol: Grignard Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction, specifically using hexylmagnesium bromide and pentanal. This protocol is based on general procedures for Grignard reactions and should be adapted and performed with appropriate safety precautions in a laboratory setting.
Materials:
-
Magnesium turnings
-
Pentanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Iodine crystal (as an initiator)
Procedure:
-
Preparation of the Grignard Reagent (Hexylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 1-bromohexane solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
The flask containing the freshly prepared hexylmagnesium bromide is cooled in an ice bath.
-
A solution of pentanal in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation.
-
The crude this compound is then purified by vacuum distillation.
-
Caption: General workflow for the synthesis of this compound via the Grignard reaction.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Data | |
| ¹H NMR (Proton NMR) | The ¹H NMR spectrum of this compound is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C5-H) around δ 3.6 ppm. The protons of the methyl groups at the ends of the alkyl chains will appear as triplets around δ 0.9 ppm. The methylene (B1212753) protons will exhibit complex multiplets in the region of δ 1.2-1.5 ppm. |
| ¹³C NMR (Carbon-13 NMR) | The ¹³C NMR spectrum will show a distinct signal for the carbon atom attached to the hydroxyl group (C5) at approximately δ 72 ppm. The signals for the other carbon atoms in the alkyl chains will appear in the upfield region of the spectrum. |
| IR (Infrared) Spectroscopy | The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations will be observed around 2850-2960 cm⁻¹. |
| MS (Mass Spectrometry) | The mass spectrum of this compound will likely not show a prominent molecular ion peak (m/z = 172.31) due to facile fragmentation. Common fragmentation patterns for secondary alcohols include the loss of water and alpha-cleavage, leading to characteristic fragment ions. |
Applications
This compound finds applications primarily as a chemical intermediate in the synthesis of other organic compounds. Its long alkyl chain and secondary alcohol functionality make it a potential precursor for the synthesis of:
-
Esters: For use as flavoring and fragrance agents.
-
Surfactants and Plasticizers: After further chemical modification.
-
Specialty Solvents: Due to its lipophilic nature.
Conclusion
This compound is a secondary fatty alcohol with well-defined physicochemical properties. While specific details of its historical discovery are obscure, its synthesis is readily achieved through the well-established Grignard reaction. Its structure can be thoroughly characterized using modern spectroscopic methods. Although not a widely used commodity chemical, this compound serves as a useful building block in organic synthesis for the creation of more complex molecules with potential applications in various industries. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development.
References
Potential Research Areas for 5-Undecanol: A Technical Guide for Drug Development and Scientific Discovery
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
5-Undecanol, a secondary fatty alcohol with the chemical formula C₁₁H₂₄O, represents a promising yet underexplored molecule with significant potential across various scientific and therapeutic domains. While specific research on this compound is limited, a comprehensive analysis of its structural analogs, particularly other C11 alcohols and long-chain aliphatic alcohols, reveals several compelling avenues for future investigation. This technical guide outlines key potential research areas for this compound, including its antimicrobial, neuropharmacological, semiochemical, and transdermal penetration-enhancing properties. This document provides a foundational framework for initiating research, complete with proposed experimental protocols, illustrative quantitative data from related compounds, and conceptual signaling pathways and workflows.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological experiments. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol [1] |
| CAS Number | 37493-70-2[1] |
| Appearance | Colorless to Almost Colorless Clear Liquid[2] |
| Boiling Point | 228.00 to 230.00 °C @ 760.00 mm Hg[3] |
| Melting Point | -4 °C |
| Flash Point | 94.00 °C (est)[3] |
| Water Solubility | 49.73 mg/L @ 25 °C (est)[3] |
| logP (o/w) | 4.249 (est)[3] |
Potential Research Area 1: Antimicrobial Activity
Background
Long-chain aliphatic alcohols are known to possess antimicrobial properties, with their efficacy often dependent on the carbon chain length. Studies on isomers of undecanol, such as 1-undecanol, have demonstrated bactericidal activity against pathogenic bacteria like Staphylococcus aureus, primarily through the disruption of the cell membrane integrity.[4] The lipophilic nature of these alcohols allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased fluidity, leakage of intracellular components, and ultimately cell death.[5] Given that C11 alcohols have been identified as having the highest bactericidal activity within a series of long-chain alcohols, this compound is a prime candidate for investigation as a novel antimicrobial agent.
Illustrative Quantitative Data (from related compounds)
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of related long-chain alcohols against Staphylococcus aureus, providing a potential benchmark for studies on this compound.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 1-Nonanol | Staphylococcus aureus | 80 | 160 | [4] |
| 1-Decanol | Staphylococcus aureus | 40 | 80 | [4] |
| 1-Undecanol | Staphylococcus aureus | 20 | 40 | [4] |
| 1-Dodecanol | Staphylococcus aureus | 10 | >160 | [4] |
Proposed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target microorganism.
Materials:
-
This compound
-
Target microbial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well containing the different concentrations of this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by the absence of turbidity.[2][6][7]
Proposed Signaling Pathway and Experimental Workflow
Workflow for MIC determination and proposed mechanism of antimicrobial action.
Potential Research Area 2: Neuropharmacological Activity
Background
Aliphatic alcohols are known to exert effects on the central nervous system (CNS), with increasing chain length generally correlating with increased potency as nonselective CNS depressants. Long-chain alcohols have been shown to modulate the function of ligand-gated ion channels, particularly GABA-A receptors.[8][9][10] Potentiation of GABA-A receptor function by these alcohols leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, which manifests as sedative and hypnotic effects. Given its structure, this compound is a candidate for investigation as a modulator of CNS activity, with potential applications in the development of novel sedatives, anxiolytics, or anesthetics.
Proposed Experimental Protocol: Assessment of CNS Depressant Activity in vivo (Loss of Righting Reflex)
This protocol describes a common method to assess the sedative-hypnotic effects of a compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent like Tween 80)
-
Male Swiss albino mice (20-25 g)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (n=8-10 per group). Administer different doses of this compound (e.g., 50, 100, 200 mg/kg, i.p.) to the test groups. Administer the vehicle to the control group.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber.
-
Loss of Righting Reflex: The onset of sleep is defined as the time taken to lose the righting reflex (the ability to return to an upright position when placed on its back). The duration of sleep is the time from the loss to the recovery of the righting reflex.
-
Data Analysis: Record the number of animals in each group that lose their righting reflex and the duration of the loss of reflex. Analyze the data for dose-dependent effects.
Proposed Signaling Pathway and Experimental Workflow
Workflow for in vivo CNS depressant assay and proposed GABAergic signaling pathway.
Potential Research Area 3: Semiochemical Activity in Insects
Background
Semiochemicals are signaling molecules that mediate interactions between organisms. In insects, these include pheromones (intraspecific communication) and allelochemicals (interspecific communication). Several long-chain alcohols and their derivatives have been identified as components of insect pheromones. For instance, (S)-2-undecanol is a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi. The structural similarity of this compound to known insect semiochemicals suggests it may play a role in insect communication, potentially as an attractant, repellent, or alarm pheromone. Investigating the semiochemical properties of this compound could lead to the development of novel, environmentally friendly pest management strategies.
Proposed Experimental Protocol: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for identifying biologically active semiochemicals.[11][12][13]
Materials:
-
Live insects (e.g., moths, beetles)
-
Dissection microscope and micromanipulators
-
Glass capillary electrodes
-
Insect saline solution
-
High-impedance DC amplifier
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
This compound and control compounds
-
Data acquisition system
Procedure:
-
Antenna Preparation: Anesthetize an insect and carefully excise an antenna at its base. Mount the antenna between two electrodes filled with saline solution.
-
Stimulus Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., hexane) on filter paper strips placed inside Pasteur pipettes.
-
Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. A puff of air is then passed through a pipette containing a test compound, delivering the odorant into the airstream.
-
Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.
-
Data Analysis: Compare the EAG responses to this compound with those of a negative control (solvent only) and a positive control (a known pheromone component for the tested species) to determine if this compound elicits an olfactory response.
Proposed Experimental Workflow
Workflow for EAG screening and the logical progression of semiochemical research.
Potential Research Area 4: Transdermal Penetration Enhancer
Background
Transdermal drug delivery offers a non-invasive route for systemic drug administration but is limited by the barrier function of the stratum corneum. Chemical penetration enhancers are compounds that reversibly decrease the barrier resistance of the skin. Alcohols and alkanols are a well-known class of penetration enhancers.[13] Their mechanism of action is thought to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the permeation of co-administered drugs. The physicochemical properties of this compound, particularly its lipophilicity, make it a strong candidate for investigation as a penetration enhancer in transdermal drug delivery systems.
Proposed Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to evaluate the effect of this compound on the permeation of a model drug through the skin.[3][14][15][16]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Model drug (e.g., ibuprofen, caffeine)
-
This compound
-
Phosphate-buffered saline (PBS) as receptor fluid
-
Formulation vehicle (e.g., propylene (B89431) glycol)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation: Excise the skin and remove subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Prepare formulations of the model drug in the vehicle with and without the addition of this compound at various concentrations (e.g., 1%, 3%, 5% w/v).
-
Application: Apply a known amount of the formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor fluid in the acceptor compartment and replace with fresh, pre-warmed PBS.
-
Analysis: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the enhancement ratio (ER) for each formulation containing this compound compared to the control.
Proposed Experimental Workflow
References
- 1. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Actions of long chain alcohols on GABAA and glutamate receptors: relation to in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of long chain alcohols on GABAA and glutamate receptors: relation to in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vigyanvarta.in [vigyanvarta.in]
- 14. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 15. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Undecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanol is a secondary fatty alcohol that finds applications in various industrial and research sectors, including as a flavoring agent, a component in fragrances, and a potential biomarker in metabolic studies. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its excellent separation efficiency for volatile and semi-volatile compounds and the definitive identification capabilities of mass spectrometry.[1] For routine analysis where the identity of the analyte is confirmed, Gas Chromatography with Flame Ionization Detection (GC-FID) can also be employed, offering robustness and high quantitative accuracy.[1]
Due to the polar nature of the hydroxyl group in this compound, derivatization is often recommended to improve its volatility and chromatographic peak shape. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for alcohols.
Quantitative Data Summary
The following tables summarize representative quantitative performance data for the analysis of a long-chain secondary alcohol (4-Decanol), which is structurally similar to this compound.[2] These values should be considered as typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation should be performed by the end-user to establish instrument-specific performance characteristics.
Table 1: Representative GC-MS Performance Characteristics for a Long-Chain Secondary Alcohol [2]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: Key Mass Spectral Ions for this compound Identification
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 172 | [M]⁺ (Molecular Ion) |
| 143 | [M - C₂H₅]⁺ |
| 115 | [M - C₄H₉]⁺ |
| 87 | [CH(OH)C₄H₉]⁺ |
| 59 | [CH(OH)C₂H₅]⁺ |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Internal Standard Spiking: To 1 mL of plasma, add a known concentration of an appropriate internal standard (e.g., 6-Dodecanol).
-
Extraction:
-
Add 5 mL of a suitable organic solvent, such as a 1:1 (v/v) mixture of hexane (B92381) and diethyl ether, to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for derivatization.
Derivatization (Silylation)
-
To the reconstituted extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and can be adapted for specific instruments.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 115, 143) and the internal standard.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Metabolic Pathway of Fatty Alcohols
Caption: Simplified Metabolic Context of Undecanols.
References
Application Notes and Protocols for 5-Undecanol as a Semiochemical in Insect Studies
Introduction
Semiochemicals, chemical substances that carry information between organisms, are pivotal in mediating insect behavior and have become indispensable tools in pest management and ecological studies.[1][2] Alcohols are a significant class of semiochemicals, often acting as components of sex, aggregation, or alarm pheromones.[3] This document provides detailed application notes and protocols for the study of 5-undecanol as a semiochemical for insects.
While specific research on this compound as an insect semiochemical is limited, it has been identified as a potential alarm pheromone component for ants in the Myrmicinae subfamily, where its concentration can elicit varied responses such as attraction, attack, or repellency.[4] It has also been detected in the volatile emissions of stinkbugs.[5] Given the scarcity of detailed published studies on this compound, this document will also draw upon established protocols and data for its isomer, 2-undecanol, which is a well-documented pheromone component in several insect species.[6] These protocols provide a robust framework for investigating the semiochemical properties of this compound.
Data Presentation: Quantitative Data on Undecanol (B1663989) Isomers
The following tables summarize quantitative data available for undecanol isomers, primarily 2-undecanol, which can serve as a reference for designing experiments with this compound.
Table 1: Pheromone Blend Composition Featuring 2-Undecanol
| Species | Pheromone Type | Compound | Relative Amount (%) |
| Lobiopa insularis (Sap Beetle) | Male Aggregation | 2-Nonanone | 0.3 |
| 2-Undecanone | 6.0 | ||
| 2-Undecanol | 1.5 | ||
| Resseliella theobaldi (Raspberry Cane Midge) | Female Sex | (S)-2-Acetoxy-5-undecanone | 100 |
| 2-Undecanone | ~30 | ||
| (S)-2-Acetoxyundecane | ~30 | ||
| (S)-2-Undecanol | ~30 |
Source: Adapted from BenchChem.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in chemical ecology studies. The following protocols are standard methods for investigating insect responses to semiochemicals like this compound.
Protocol 1: Volatile Collection from Insects (Aeration)
This protocol is designed to capture volatile organic compounds (VOCs), including potential pheromones like this compound, released by live insects.
Materials:
-
Glass chamber for holding insects
-
Purified and humidified air source
-
Flowmeter
-
Adsorbent trap (e.g., Porapak Q or Tenax TA)
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Microsyringes
-
Vials for sample storage
-
Nitrogen evaporator (optional)
Procedure:
-
Insect Preparation: Place a group of insects (e.g., 20-50 individuals of the same sex and age) into the glass chamber. The choice of sex will depend on the target pheromone (e.g., males for aggregation pheromones in some species, virgin females for sex pheromones).[6]
-
Aeration Setup: Connect the purified air source to the inlet of the glass chamber, regulating the flow rate (e.g., 100-500 mL/min) with a flowmeter.[6]
-
Volatile Trapping: Attach the adsorbent trap to the outlet of the chamber to capture the emitted volatiles.
-
Collection: Run the aeration for a predetermined period, typically 24 hours, to collect a sufficient amount of volatiles.[6]
-
Elution: After the collection period, remove the adsorbent trap and elute the trapped compounds with a small volume of high-purity solvent (e.g., 200-500 µL of hexane).[6]
-
Concentration: If necessary, carefully concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL.[6]
-
Storage: Store the extract at -20°C or lower in a sealed vial until analysis.
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique to identify which compounds in a complex mixture are biologically active by measuring the response of an insect's antenna.[7]
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Effluent splitter
-
Heated transfer line
-
Electroantennography (EAG) setup (micromanipulators, electrodes, amplifier)
-
Insect antenna
-
Conductive gel
-
Humidified air stream
Procedure:
-
GC Setup: Equip the GC with an appropriate column (e.g., DB-5ms). The column effluent is split, with one part going to the FID and the other to the EAG preparation via a heated transfer line.[6]
-
Antennal Preparation: Carefully excise an antenna from a live insect and mount it between two electrodes using conductive gel. Place the preparation in a continuous, humidified air stream.[6]
-
Analysis: Inject an aliquot of the volatile extract (from Protocol 1) into the GC.
-
Data Recording: Simultaneously record the signal from the FID (which detects all eluting compounds) and the EAG amplifier (which detects antennal depolarizations in response to active compounds).
-
Identification: Correlate the peaks in the FID chromatogram with the responses from the EAG to identify the electrophysiologically active compounds. These can then be identified using GC-Mass Spectrometry (GC-MS).
Protocol 3: Y-Tube Olfactometer Bioassay
This behavioral assay is used to determine the attractiveness or repellency of a chemical to an insect.
Materials:
-
Glass Y-tube olfactometer
-
Purified and humidified air source
-
Flowmeters
-
Odor sources (e.g., filter paper)
-
Test compound (this compound) dissolved in a solvent (e.g., hexane)
-
Solvent control
-
Insects for testing
Procedure:
-
Setup: Place the Y-tube olfactometer in a controlled environment with uniform lighting and temperature. Connect a purified, humidified air stream to each arm of the Y-tube, ensuring equal flow rates.
-
Odor Source Preparation: Apply a solution of this compound in a suitable solvent to a piece of filter paper and place it in the airflow of one arm (the "treatment" arm). Apply an equal amount of the solvent alone to another piece of filter paper and place it in the other arm (the "control" arm).[6]
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Data Collection: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. Record which arm the insect enters first (defined by crossing a line a certain distance into the arm) and/or the total time spent in each arm.[6]
-
Replication: Repeat the experiment with a sufficient number of insects to allow for statistical analysis. To avoid positional bias, rotate the Y-tube 180 degrees and switch the treatment and control arms periodically.
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a Chi-squared test for first choice or a t-test for time spent in each arm, to determine if there is a significant preference for the this compound-treated arm.[6]
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and conceptual pathways in semiochemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP4424164A1 - Agent de lutte contre les fourmis et procédé de lutte contre les fourmis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Undecanol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations of 5-Undecanol, a secondary fatty alcohol. The information is intended to guide researchers in the synthesis of derivatives of this compound for various applications, including as intermediates in drug development and as specialty chemicals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 228-230 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether |
| CAS Number | 37493-70-2[1] |
Application Note 1: Oxidation of this compound to 5-Undecanone (B1585441)
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 5-Undecanone, the resulting ketone from the oxidation of this compound, can serve as a valuable intermediate. Pyridinium (B92312) chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this conversion.[2][3][4][5]
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite® or silica (B1680970) gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend PCC (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise over 15-20 minutes.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of Celite® or silica gel to remove the chromium byproducts. Wash the pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 5-undecanone can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | 1.0 | PCC (1.5 eq.) | CH₂Cl₂ | 2-4 h | Room Temp. | ~85-95 |
Note: Yield is an estimated value for a typical PCC oxidation of a secondary alcohol and may vary.
Oxidation Reaction Workflow
Caption: Workflow for the oxidation of this compound to 5-Undecanone.
Application Note 2: Esterification of this compound
Esterification is a key reaction for modifying the properties of alcohols. The reaction of this compound with an acyl chloride in the presence of a base like pyridine (B92270) is an efficient method for ester synthesis.[6] This method is often preferred over Fischer esterification for secondary alcohols due to milder reaction conditions and higher yields.[6]
Experimental Protocol: Esterification with Acetyl Chloride and Pyridine
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous pyridine
-
Anhydrous diethyl ether or dichloromethane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred solution. A white precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product, 5-undecyl acetate, can be purified by vacuum distillation.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | 1.0 | Acetyl Chloride (1.1 eq.), Pyridine (1.2 eq.) | Diethyl Ether | 1-3 h | 0 °C to RT | >90 |
Note: Yield is an estimated value for a typical esterification of a secondary alcohol with an acyl chloride and may vary.
Esterification Signaling Pathway (Mechanism)
Caption: Mechanism of esterification of this compound with acetyl chloride.
Application Note 3: Dehydration of this compound to Undecene Isomers
The acid-catalyzed dehydration of secondary alcohols typically proceeds through an E1 mechanism to yield a mixture of alkene isomers.[7][8] Heating this compound with a strong acid catalyst like sulfuric or phosphoric acid will likely produce a mixture of cis- and trans-4-undecene and cis- and trans-5-undecene.[9]
Experimental Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Distillation apparatus
-
Separatory funnel
-
10% aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound (1.0 equivalent) in a round-bottom flask suitable for distillation.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (approximately 10-20% by volume of the alcohol).
-
Heat the mixture gently. The alkene products will distill as they are formed. The distillation temperature should be monitored.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with water, followed by 10% aqueous sodium carbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous CaCl₂ or Na₂SO₄.
-
The resulting mixture of undecene isomers can be further purified by fractional distillation if separation of isomers is desired.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Catalyst | Reaction Time | Temperature | Product Distribution |
| This compound | 1.0 | Conc. H₂SO₄ | Varies | 100-140 °C | Mixture of undecene isomers |
Note: The exact product distribution will depend on the reaction conditions and the relative stability of the resulting alkenes (Zaitsev's rule).
Dehydration Logical Relationship (E1 Mechanism)
Caption: E1 mechanism for the dehydration of this compound.
References
- 1. This compound, 37493-70-2 [thegoodscentscompany.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Gas Chromatography Analysis of 5-Undecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 5-Undecanol using gas chromatography (GC) with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). These methods are applicable for the quantification and identification of this compound in various matrices, including in the context of flavor and fragrance analysis, quality control of chemical synthesis, and for its potential identification as a biomarker.
Introduction
This compound (CAS RN: 37493-70-2) is a secondary fatty alcohol.[1] Accurate and robust analytical methods are essential for its quantification and identification in research and industrial applications. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[2]
This application note provides two primary protocols:
-
Protocol 1: Quantitative Analysis of this compound using GC-FID. This method is ideal for routine quality control and high-throughput quantitative analysis where the identity of this compound is known.
-
Protocol 2: Identification and Quantification of this compound using GC-MS. This protocol is recommended for the unambiguous identification of this compound, especially in complex matrices, and for method development.
Data Presentation
The following table summarizes representative quantitative data for the analysis of long-chain alcohols, which can be considered typical for a validated this compound method. It is important to note that these values should be established for each specific instrument and method.
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | 0.2 - 2.0 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-FID
This protocol is designed for the routine quantification of this compound in known matrices.
1. Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
-
Internal Standard (IS) Stock Solution:
-
Prepare a stock solution of an appropriate internal standard (e.g., 1-dodecanol (B7769020) or another long-chain alcohol not present in the sample) at a concentration of 1 mg/mL in the same solvent as the standards.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve or dilute the sample in a known volume of the chosen solvent.
-
Add the internal standard to all standards and samples to a final concentration that is within the linear range of the detector.
-
Vortex the solutions to ensure homogeneity.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter into a 2 mL autosampler vial.
-
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A non-polar or mid-polar capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injector: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (this can be optimized based on the sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
Makeup Gas (He): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the response factor for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration.
-
Determine the concentration of this compound in the samples using the calibration curve.
Protocol 2: Identification and Quantification of this compound by GC-MS
This protocol is suitable for the confirmation of identity and quantification of this compound, especially in complex samples.
1. Sample Preparation
-
Follow the same sample preparation procedure as for the GC-FID analysis (Protocol 1, Step 1). An internal standard is also recommended for accurate quantification.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Injector: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[4]
-
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan from m/z 40 to 400.[3]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions for this compound.
-
3. Data Analysis
-
Qualitative Analysis:
-
Identify the peak corresponding to this compound based on its retention time. The retention time will be influenced by the specific GC conditions but can be estimated to be in the mid-to-late part of the chromatogram under the specified conditions.
-
Compare the obtained mass spectrum of the chromatographic peak with a reference library (e.g., NIST) to confirm the identity of this compound.
-
-
Quantitative Analysis:
-
Integrate the peak areas of the selected ions (in SIM mode) or the total ion chromatogram (in full scan mode).
-
Construct a calibration curve and calculate the concentration as described for the GC-FID method.
-
Mandatory Visualization
References
5-Undecanol: Absence of Applications in Flavor and Fragrance Research
Extensive research into the applications of 5-undecanol in the flavor and fragrance industry has revealed a consensus that this specific isomer is not utilized in these fields. Authoritative industry resources explicitly recommend against its use for both flavor and fragrance purposes.[1] Consequently, detailed application notes, experimental protocols, and quantitative sensory data for this compound are not available.
This document summarizes the known chemical and physical properties of this compound and provides a comparative overview with its isomer, 1-undecanol (B7770649), which is widely used in the industry. Additionally, a generalized experimental workflow for the sensory evaluation of a potential new flavor or fragrance ingredient is presented to illustrate the research that would be necessary to characterize this compound.
Physicochemical Properties of this compound
While not used for its organoleptic properties, the basic physicochemical data for this compound has been documented.
| Property | Value |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol |
| CAS Number | 37493-70-2 |
| Boiling Point | 228-230 °C at 760 mmHg |
| Flash Point | 94 °C (201 °F) |
| Solubility | Soluble in alcohol; Insoluble in water (49.73 mg/L @ 25 °C est.) |
| Appearance | Colorless to almost colorless clear liquid |
Comparative Analysis: this compound vs. 1-Undecanol
The contrast between the lack of application for this compound and the widespread use of its isomer, 1-undecanol, is stark. 1-Undecanol, also known as undecyl alcohol, is a well-established ingredient in the flavor and fragrance industry.
| Feature | This compound | 1-Undecanol |
| Odor Profile | No data available. | Floral, waxy, citrus with fatty notes.[2][3][4][5] Described as having a fresh, clean, rose, and soapy aroma.[4] |
| Flavor Profile | No data available. | Waxy, aldehydic, soapy with a citrus note.[6] |
| Applications | Not recommended for flavor or fragrance use.[1] | Used in floral and citrus fragrance compositions, such as rose, acacia, and cologne.[7] Also used in various food flavors including citrus, pineapple, and rose.[7] As a precursor in the synthesis of flavor and fragrance esters.[5] |
| FEMA GRAS Status | Not listed. | GRAS (Generally Recognized as Safe), FEMA Number 3097.[4] |
Experimental Protocols for Sensory Analysis
For a compound to be considered for use in flavor and fragrance, it must undergo rigorous sensory evaluation. The following are generalized protocols that would be applied to a novel substance.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a critical technique for identifying which volatile compounds in a sample have an odor.[8][9][10][11]
Objective: To determine the odor-active components of a sample.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., ethanol (B145695) or diethyl ether).
-
Injection: Inject the sample into a gas chromatograph.
-
Separation: The GC separates the individual components of the sample based on their volatility and polarity. The column effluent is split.
-
Detection: One portion of the effluent is directed to a standard detector (e.g., a mass spectrometer or flame ionization detector) to identify and quantify the compounds. The other portion is directed to a heated sniffing port.
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor character and intensity for each compound as it elutes from the column.
Sensory Panel Evaluation for Odor and Flavor Thresholds
Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, air, or a simple food base).
Methodology:
-
Panelist Selection and Training: Select and train a panel of individuals for their ability to consistently detect and describe specific odors and tastes.
-
Sample Preparation: Prepare a series of dilutions of this compound in the desired medium. The concentration range should span from well below the expected threshold to clearly perceptible levels.
-
Presentation: Present the samples to the panelists in a randomized and blinded fashion, often using a triangle test (two blanks and one sample) or a 3-Alternative Forced Choice (3-AFC) method.
-
Data Analysis: Analyze the panelists' responses to determine the concentration at which the substance can be reliably detected (detection threshold) and recognized by its characteristic aroma or taste (recognition threshold).
Logical Workflow for Flavor/Fragrance Ingredient Evaluation
The following diagram illustrates the typical workflow for evaluating a new chemical entity for its potential use as a flavor or fragrance ingredient. This compound has not progressed past the initial screening phase for organoleptic properties.
Conclusion
Based on available data, this compound has no established applications in the flavor and fragrance industry. The lack of any documented positive sensory characteristics, combined with explicit recommendations against its use, precludes the development of detailed application notes and protocols. Research and development in this sector are focused on its isomer, 1-undecanol, and other aliphatic alcohols with desirable organoleptic properties.
References
- 1. This compound, 37493-70-2 [thegoodscentscompany.com]
- 2. UNDECANOL - Ataman Kimya [atamanchemicals.com]
- 3. Undecanol - Wikipedia [en.wikipedia.org]
- 4. 1-undecanol [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. undecanal, 112-44-7 [thegoodscentscompany.com]
- 7. (Z)-5-octen-1-ol [thegoodscentscompany.com]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iladdie.wordpress.com [iladdie.wordpress.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for 5-Undecanol as a Standard in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Undecanol as a chemical standard in analytical methodologies. The information herein is intended to guide researchers, scientists, and drug development professionals in the effective use of this compound for quantitative analysis, particularly in chromatographic techniques.
Introduction to this compound as an Analytical Standard
This compound (CAS 37493-70-2) is a secondary fatty alcohol with a molecular formula of C₁₁H₂₄O.[1][2] Its well-defined chemical and physical properties, commercial availability with high purity, and structural similarity to various analytes make it a suitable candidate for use as an internal or external standard in chemical analysis.[3] As a standard, it is crucial for ensuring the accuracy, precision, and reproducibility of analytical methods.[4] In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample preparation and analysis.[5]
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing analytical methods, including sample preparation and chromatographic separation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₄O[1][2] |
| Molecular Weight | 172.31 g/mol [1][2] |
| CAS Number | 37493-70-2[1][2] |
| Appearance | Colorless to Almost Colorless Clear Liquid |
| Boiling Point | 228.00 to 230.00 °C @ 760.00 mm Hg[3] |
| Flash Point | 201.00 °F (94.00 °C) (estimated)[3] |
| Solubility in Water | 49.73 mg/L @ 25 °C (estimated)[3] |
| Purity (Typical) | >98.0% (GC)[3] |
Application in Quantitative Analysis: Gas Chromatography (GC)
This compound can be employed as an internal standard for the quantification of volatile and semi-volatile organic compounds using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Its elution time and response factor relative to the analytes of interest must be determined during method development.
3.1. General Workflow for Quantitative GC-MS Analysis using this compound as an Internal Standard
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative GC-MS analysis.
3.2. Experimental Protocol: Quantification of Volatile Organic Compounds (VOCs) by GC-MS
This protocol provides a general procedure for the quantification of VOCs in a liquid matrix using this compound as an internal standard. This method should be optimized and validated for specific analytes and matrices.
3.2.1. Materials and Reagents
-
This compound (purity >98%)
-
Analytes of interest (as high-purity standards)
-
Organic solvent (e.g., hexane, dichloromethane, high-purity)
-
Anhydrous sodium sulfate
-
GC-MS system with autosampler
3.2.2. Preparation of Standard Solutions
-
This compound Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable organic solvent in a volumetric flask.
-
Analyte Stock Solutions (e.g., 1000 µg/mL): Prepare individual stock solutions for each analyte of interest in the same manner as the IS stock solution.
-
Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solutions. Spike each calibration standard with a constant concentration of the this compound IS (e.g., 10 µg/mL).
3.2.3. Sample Preparation
-
To 1 mL of the liquid sample, add a precise volume of the this compound IS stock solution to achieve the same final concentration as in the calibration standards (e.g., 10 µg/mL).
-
Perform liquid-liquid extraction by adding 2 mL of an appropriate organic solvent (e.g., hexane), vortexing for 2 minutes, and centrifuging to separate the layers.
-
Collect the organic layer and dry it by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
3.2.4. GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions for the analysis of fatty alcohols and related compounds. These should be optimized for the specific analytes.
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
3.3. Data Analysis and Quantification
-
Identify the peaks for the analytes and this compound based on their retention times and mass spectra by comparing them to the standards.
-
Integrate the peak areas of the characteristic ions for each analyte and for this compound.
-
For each calibration standard, calculate the response factor (RF) relative to the internal standard.
-
Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate a calibration curve.
-
Determine the concentration of the analytes in the samples by using the peak area ratios from the samples and the calibration curve.
Analytical Method Validation
Any quantitative method developed using this compound as a standard must be validated to ensure its performance is suitable for its intended purpose.[6] Key validation parameters are outlined in the ICH guidelines and include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
4.1. Logical Flow of Method Validation
The following diagram illustrates the logical relationship between the key parameters of analytical method validation.
Table 3: Typical Performance Characteristics for Fatty Alcohol Analysis by GC
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Note: These are general criteria and may vary depending on the specific application and regulatory requirements.
Application in Chiral Separations
This compound possesses a chiral center at the C-5 position. Therefore, it can also be used as a standard in enantioselective chromatography to determine the enantiomeric excess (e.e.) of chiral analytes. This typically involves the use of a chiral stationary phase (CSP) in either GC or High-Performance Liquid Chromatography (HPLC).[7] The direct method using a CSP is often preferred as it avoids the need for derivatization.[7]
Conclusion
This compound is a versatile compound with the potential for broad application as an internal and external standard in chemical analysis. Its physicochemical properties make it particularly suitable for use in GC-based methods for the quantification of a range of organic compounds. As with any analytical standard, it is imperative that methods employing this compound are thoroughly developed, optimized, and validated for the specific matrix and analytes of interest to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. Undecanol-5 [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. This compound, 37493-70-2 [thegoodscentscompany.com]
- 4. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 5-Undecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 5-undecanol, a secondary alcohol of interest in various chemical and pharmaceutical research fields. The protocols outlined below are based on established chemical separation techniques and can be adapted to specific laboratory settings and purity requirements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄O | [1][2][3][4][5] |
| Molecular Weight | 172.31 g/mol | [1][2] |
| Boiling Point | 228-230 °C at 760 mmHg | [6] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |
| Purity (Commercial) | >98.0% (GC) | [2][7] |
| CAS Number | 37493-70-2 | [1][3] |
Purification Techniques
The choice of purification method depends on the nature and quantity of impurities present in the this compound sample. The following sections detail protocols for common purification techniques: distillation, column chromatography, and crystallization.
Fractional Distillation
Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points.[8] Given its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Distillation Process:
-
Begin stirring (if using a stir bar) and gradually apply vacuum to the system, aiming for a pressure at which the boiling point of this compound is reduced to a manageable temperature (e.g., below 150 °C).
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column. The initial fraction collected will likely be lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Once the temperature begins to drop or rise again, switch to a different receiving flask to collect higher-boiling impurities.
-
-
Product Recovery: Allow the apparatus to cool completely before releasing the vacuum. The purified this compound is in the main fraction collected.
Column Chromatography
Column chromatography is effective for separating this compound from non-volatile impurities or compounds with different polarities.[9][10]
Experimental Protocol:
-
Stationary Phase and Solvent System Selection:
-
Stationary Phase: Silica (B1680970) gel is a common choice for the purification of alcohols.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of this compound around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Carefully pour the slurry into a chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Open the stopcock and begin eluting with the mobile phase, collecting the eluent in fractions.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Monitor the composition of the collected fractions using TLC.
-
-
Product Recovery:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Crystallization
Crystallization can be employed if the this compound is solid at or near room temperature or if a suitable solvent system can be found that allows for selective crystallization.[8][11] Since this compound is a liquid at room temperature, this technique is more applicable for the removal of solid impurities or for the purification of derivatives. Forcing crystallization at low temperatures might be an option.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.[12] A preliminary solvent screen with small amounts of the sample is recommended.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure crystals. The cooling rate can influence crystal size and purity. Seeding with a small crystal of pure this compound can induce crystallization.
-
Isolation and Washing: Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
Gas Chromatography (GC) is a standard method for assessing the purity of this compound.[2][7]
Experimental Protocol for GC Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).[13]
-
-
GC Instrumentation and Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating fatty alcohols.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Injection Mode: Split injection to prevent column overload.
-
Oven Temperature Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a ramp up to a final temperature of 250-280°C.[13]
-
Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.
-
-
Analysis:
-
Inject a small volume of the prepared sample solution into the GC.
-
Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard).
-
Calculate the purity based on the relative peak areas.
-
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the purification and analysis of this compound.
Caption: General workflow for the purification of this compound.
Caption: Logical steps for purity analysis of this compound by GC.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Undecanol-5 [webbook.nist.gov]
- 4. This compound | C11H24O | CID 98676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Undecanol-5 [webbook.nist.gov]
- 6. This compound, 37493-70-2 [thegoodscentscompany.com]
- 7. This compound | 37493-70-2 | TCI AMERICA [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. unifr.ch [unifr.ch]
- 12. ijddr.in [ijddr.in]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Undecanol in Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-undecanol, a secondary fatty alcohol, in the preparation of various chemical derivatives. While specific literature on the reaction kinetics and yields for this compound is limited, the following protocols are based on well-established and reliable methodologies for the transformation of secondary alcohols. The information herein serves as a foundational guide for researchers to explore the synthesis of novel compounds with potential applications in materials science, fragrance chemistry, and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₄O | [1][2] |
| Molecular Weight | 172.31 g/mol | [1][2] |
| CAS Number | 37493-70-2 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 228-230 °C @ 760 mmHg | [3] |
| Flash Point | 94 °C (201 °F) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [4] |
| Purity (Typical) | >98.0% (GC) | [3] |
Application Note 1: Oxidation of this compound to 5-Undecanone (B1585441)
The oxidation of secondary alcohols to their corresponding ketones is a fundamental transformation in organic synthesis. 5-Undecanone, the oxidation product of this compound, is a valuable intermediate for the synthesis of more complex molecules and may find use as a specialty solvent or in fragrance compositions. A common and efficient method for this conversion is the use of chromium-based reagents or, for a greener approach, biocatalytic oxidation.
Experimental Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)
This protocol describes a standard laboratory-scale oxidation of this compound to 5-undecanone using PCC.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (1.5 eq) to the stirred solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 5-undecanone can be purified by vacuum distillation or column chromatography on silica gel.
Illustrative Quantitative Data:
| Parameter | Illustrative Value |
| Yield | 85-95% |
| Purity (GC) | >98% |
| Boiling Point | ~224 °C @ 760 mmHg |
Note: These values are illustrative and will depend on the specific reaction conditions and purification method.
Application Note 2: Esterification of this compound
Esters of fatty alcohols are widely used as flavor and fragrance agents, plasticizers, and lubricants. The esterification of this compound can lead to derivatives with unique properties. For example, 5-undecyl acetate (B1210297) may possess interesting aromatic qualities.
Experimental Protocol: Fischer Esterification to Synthesize 5-Undecyl Acetate
This protocol details the synthesis of 5-undecyl acetate via the acid-catalyzed Fischer esterification of this compound with acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (2.0 eq), and a catalytic amount of concentrated sulfuric acid (or TsOH) in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 5-undecyl acetate can be purified by vacuum distillation.
Illustrative Quantitative Data:
| Parameter | Illustrative Value |
| Yield | 70-85% |
| Purity (GC) | >97% |
| Boiling Point | ~245 °C @ 760 mmHg |
Note: These values are illustrative and will depend on the specific reaction conditions and purification method.
Application Note 3: Dehydration of this compound to Undecenes
The dehydration of alcohols is a common method for the synthesis of alkenes. Dehydration of this compound is expected to yield a mixture of undecene isomers, which can be valuable starting materials for polymerization or other chemical transformations.
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol outlines the general procedure for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus
Procedure:
-
Place this compound into a distillation flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to a temperature sufficient to distill the alkene products (typically 150-200 °C). The boiling point of undecenes is around 193 °C.
-
Collect the distillate, which will contain a mixture of undecene isomers and some water.
-
Transfer the distillate to a separatory funnel and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous CaCl₂.
-
The final product can be purified by fractional distillation to separate the different undecene isomers if desired.
Illustrative Quantitative Data:
| Parameter | Illustrative Value |
| Yield | 60-80% |
| Product Composition | Mixture of cis/trans-4-undecene and cis/trans-5-undecene |
| Boiling Point Range | 190-195 °C |
Note: These values are illustrative and will depend on the specific reaction conditions and purification method.
Application Note 4: Etherification of this compound
Ethers derived from fatty alcohols have applications as solvents, surfactants, and in the fragrance industry. The Williamson ether synthesis is a classic and versatile method for preparing unsymmetrical ethers.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of an illustrative ether, 5-ethoxyundecane, from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl iodide (or other alkyl halide)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the solution to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude ether can be purified by column chromatography or vacuum distillation.
Illustrative Quantitative Data:
| Parameter | Illustrative Value |
| Yield | 65-80% |
| Purity (GC) | >96% |
| Boiling Point | ~230-235 °C |
Note: These values are illustrative and will depend on the specific reaction conditions and purification method.
Disclaimer: The provided protocols and quantitative data are illustrative and based on general chemical principles for secondary alcohols. Researchers should conduct their own optimization and safety assessments before performing any of the described experiments. Proper personal protective equipment should be worn at all times, and all reactions should be carried out in a well-ventilated fume hood.
References
Application Notes: Liquid-Liquid Microextraction using 5-Undecanol
An in-depth guide to the application of 5-Undecanol in liquid-liquid microextraction (LLME) for pharmaceutical analysis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Introduction to LLME with this compound
Liquid-liquid microextraction (LLME) is a miniaturized sample preparation technique that has gained significant traction in pharmaceutical analysis due to its efficiency, minimal solvent consumption, and high enrichment factors. This compound, a long-chain alcohol, is an effective solvent for these applications, particularly in its dispersive liquid-liquid microextraction (DLLME) and solidified floating organic drop microextraction (SFODME) formats. Its low water solubility, appropriate density, and high affinity for a range of drug molecules make it a suitable choice for extracting analytes from complex biological matrices.
Key Advantages of this compound in Microextraction:
-
Low Water Solubility: Ensures minimal loss of the extraction solvent to the aqueous sample phase, leading to high recovery rates.
-
Good Chromatographic Behavior: Compatible with subsequent analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Appropriate Melting Point: The isomer 1-undecanol (B7770649) has a melting point of 13-15°C, making it suitable for SFODME, where the solvent droplet is solidified for easy collection. This compound has a similar melting point.
-
High Affinity for a Range of Analytes: Effectively extracts a variety of drug compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blockers.
Applications in Drug Development and Analysis
LLME with this compound (or its isomer 1-Undecanol) is a valuable tool for various stages of drug development and analysis, including:
-
Pharmacokinetic Studies: Extraction of drugs and their metabolites from biological fluids (e.g., plasma, urine) to determine their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Therapeutic Drug Monitoring: Measuring the concentration of drugs in patient samples to ensure they are within the therapeutic range.
-
Quality Control of Pharmaceuticals: Determination of active pharmaceutical ingredients (APIs) and impurities in drug formulations.
-
Forensic Toxicology: Isolation and detection of drugs of abuse in biological samples.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data for the microextraction of various pharmaceuticals using 1-Undecanol, a close isomer of this compound with similar physical and chemical properties.
Table 1: Extraction of Beta-Blockers using SFOME with 1-Undecanol
| Pharmaceutical | Recovery (%) | Enrichment Factor | LOD (µg/mL) | LOQ (µg/mL) | RSD (intra-day, %) | RSD (inter-day, %) |
| Propranolol | 87.55 | - | - | - | < 4.87 | < 6.38 |
| Metoprolol | 75.32 | - | - | - | < 4.87 | < 6.38 |
| Carvedilol | 68.45 | - | - | - | < 4.87 | < 6.38 |
| Bisoprolol | 59.99 | - | - | - | < 4.87 | < 6.38 |
| Atenolol | 14.71 | - | - | - | < 4.87 | < 6.38 |
| Nadolol | 29.85 | - | - | - | < 4.87 | < 6.38 |
Data from a study on the solidification of floating organic microextraction (SFOME) of beta-blockers.
Table 2: Extraction of Beta-Blockers using DLLME with 1-Undecanol
| Pharmaceutical | Recovery (%) | Enrichment Factor | LOD (µg/mL) | LOQ (µg/mL) | RSD (intra-day, %) | RSD (inter-day, %) |
| Propranolol | 92.10 | 243.97 | 0.003 | 0.010 | 6.47 - 12.60 | 6.47 - 12.60 |
| Metoprolol | 81.23 | 215.67 | 0.005 | 0.017 | 6.47 - 12.60 | 6.47 - 12.60 |
| Carvedilol | 75.67 | 200.89 | 0.008 | 0.025 | 6.47 - 12.60 | 6.47 - 12.60 |
| Bisoprolol | 53.04 | 198.89 | 0.010 | 0.033 | 6.47 - 12.60 | 6.47 - 12.60 |
| Atenolol | - | 0.025 | 0.083 | 6.47 - 12.60 | 6.47 - 12.60 | |
| Nadolol | 3.14 | 11.79 | 0.015 | 0.050 | 6.47 - 12.60 | 6.47 - 12.60 |
Data from a study on the dispersive liquid-liquid microextraction (DLLME) of beta-blockers.
Table 3: Extraction of NSAIDs using Supramolecular Solvent-Based Vortex-Assisted LLME with 1-Undecanol
| Pharmaceutical | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Paracetamol | 0.1 - 12 | 0.02 | 0.08 |
| Caffeine | 0.1 - 12 | 0.006 | 0.02 |
| Diclofenac Sodium | 0.1 - 12 | 0.06 | 0.2 |
Data from a study on the vortex-assisted liquid-liquid microextraction of NSAIDs using a supramolecular solvent containing 1-Undecanol.[3][4]
Experimental Protocols
Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) of Beta-Blockers
This protocol is adapted from a method developed for the extraction of beta-blockers from aqueous samples.
1. Reagents and Materials:
-
This compound (extraction solvent)
-
Acetonitrile (disperser solvent)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Sodium chloride
-
Aqueous sample containing beta-blockers
-
Conical centrifuge tubes
-
Microsyringe
-
Centrifuge
-
Vortex mixer
2. Procedure:
-
Transfer a 10 mL aliquot of the aqueous sample into a conical centrifuge tube.
-
Adjust the pH of the sample to 11 using a sodium hydroxide solution.
-
Add 2 g of sodium chloride to the sample and dissolve by vortexing.
-
Prepare the extraction mixture by combining 100 µL of this compound and 250 µL of acetonitrile.
-
Rapidly inject the extraction mixture into the sample tube.
-
A cloudy solution will form. Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the tube at 5000 rpm for 5 minutes to separate the organic and aqueous phases.
-
The fine droplets of this compound will sediment at the bottom of the tube.
-
Carefully collect the sedimented organic phase using a microsyringe.
-
The collected extract is now ready for analysis by an appropriate technique (e.g., GC-MS or LC-MS).
Protocol 2: Vortex-Assisted LLME of NSAIDs using a Supramolecular Solvent
This protocol is based on a method for the extraction of NSAIDs using a supramolecular solvent.
1. Reagents and Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized water
-
Aqueous sample containing NSAIDs
-
Vortex mixer
-
Centrifuge tubes
2. Procedure:
-
Prepare the supramolecular solvent by mixing 400 µL of this compound with a 15% THF solution in water.
-
Adjust the pH of the aqueous sample to 4.
-
In a centrifuge tube, combine the aqueous sample with the prepared supramolecular solvent.
-
Vortex the mixture for a specified time (e.g., 2 minutes) to facilitate the extraction.
-
Centrifuge to separate the phases.
-
Collect the organic phase for analysis.
Visualizations
Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME).
Caption: Key Properties of this compound for SFODME.
References
The Antimicrobial Potential of 5-Undecanol: A Guide for Researchers
Application Note and Protocols for the Investigation of 5-Undecanol as a Novel Antimicrobial Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel compounds with therapeutic potential. Fatty alcohols, a class of naturally derived compounds, have garnered attention for their antimicrobial properties. Among these, undecanol (B1663989) isomers have shown promise in combating various pathogens. This document focuses on this compound, a specific isomer of undecanol, and provides a comprehensive guide to its potential antimicrobial applications, including detailed experimental protocols and an overview of its likely mechanism of action based on current research on related long-chain fatty alcohols. While specific data on this compound is limited, this guide extrapolates from findings on other undecanol isomers to provide a foundational framework for its investigation.
Spectrum of Activity and Quantitative Data
While direct antimicrobial data for this compound is not extensively available in published literature, studies on other undecanol isomers, such as 1-undecanol (B7770649), 2-undecanol, and 3-undecanol, provide valuable insights into its expected activity. Long-chain fatty alcohols generally exhibit greater efficacy against Gram-positive bacteria and fungi compared to Gram-negative bacteria.[1] The antimicrobial activity is influenced by the length of the aliphatic carbon chain.[2][3] For instance, 1-undecanol has demonstrated bactericidal and membrane-damaging activity against Staphylococcus aureus.[2][3]
The following table summarizes the available quantitative data for various undecanol isomers and related compounds against a range of microorganisms. This data can serve as a benchmark for future studies on this compound.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 1-Undecanol | Staphylococcus aureus | 16 | 32 | [2] |
| 1-Decanol | Staphylococcus aureus | 32 | 64 | [2] |
| 1-Dodecanol | Staphylococcus aureus | 8 | 16 | [2] |
| Undecan-2-one | Candida mycoderma | High Activity | - | [4] |
| Undecan-2-one | Aspergillus niger | High Activity | - | [4] |
| Undecan-3-one | Candida mycoderma | High Activity | - | [4][5] |
| Undecan-3-one | Aspergillus niger | High Activity | - | [4][5] |
| Undecan-3-ol | Bacillus subtilis | Bacteriostatic Activity | - | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "High Activity" indicates a significant inhibitory effect was observed, though specific MIC values were not provided in the cited source.
Mechanism of Action
The primary antimicrobial mechanism of long-chain fatty alcohols like undecanol is the disruption of the microbial cell membrane.[1][6] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][3] Fatty acids and their derivatives can also interfere with cellular processes such as DNA replication and microbial communication.[7]
The proposed mechanism involves the insertion of the lipophilic alkyl chain of this compound into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity and function, leading to a cascade of events culminating in cell lysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ceji.termedia.pl [ceji.termedia.pl]
- 6. Antimicrobial - Wikipedia [en.wikipedia.org]
- 7. Wintermute Biomedical [wintermutebiomedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Undecanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Undecanol. The following information is designed to address common issues and provide actionable guidance to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective laboratory methods for synthesizing this compound, a secondary alcohol, are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. Specifically, you can use:
-
n-Butylmagnesium bromide reacting with heptanal (B48729).
-
-
Reduction of a Ketone: This method involves the reduction of 5-undecanone (B1585441) using a hydride reducing agent.[3][4]
Q2: My Grignard reaction to synthesize this compound is not starting. What are the likely causes?
A2: Failure to initiate a Grignard reaction is a common issue, often related to the deactivation of the magnesium surface or the presence of moisture. Key factors to check include:
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide.
-
Presence of Water: Grignard reagents are highly sensitive to water, which will quench the reaction. All glassware and solvents must be scrupulously dry.[5]
-
Impure Alkyl Halide: The alkyl halide used to prepare the Grignard reagent should be pure and dry.
Q3: I am observing a low yield in my this compound synthesis via the Grignard route. What could be the problem?
A3: Low yields in Grignard reactions can stem from several factors throughout the experimental process. Consider the following:
-
Incomplete Formation of the Grignard Reagent: Ensure the Grignard reagent has been fully formed before the addition of the aldehyde.
-
Side Reactions: Competing reactions such as Wurtz coupling of the alkyl halide or enolization of the aldehyde can reduce the yield of the desired alcohol.[5]
-
Loss During Workup: The product can be lost during the extraction and purification steps.
Q4: What are the best reducing agents for the synthesis of this compound from 5-undecanone?
A4: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its relative safety and ease of handling.[3][4] For less reactive ketones or to ensure complete reduction, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but it requires stricter anhydrous conditions and more careful handling.[6][7][8]
Q5: My ketone reduction is incomplete, and I have a low yield of this compound. How can I improve this?
A5: An incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess to drive the reaction to completion.[3]
-
Decomposition of the Reducing Agent: Sodium borohydride can decompose in protic solvents, especially if they are acidic.
-
Steric Hindrance: While less of a concern for 5-undecanone, bulky ketones can react more slowly.[3]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction does not initiate (no turbidity or exotherm) | Inactive magnesium surface (oxide layer). | Activate magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[9] |
| Wet glassware or solvents. | Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents. | |
| Low yield of this compound | Incomplete formation of the Grignard reagent. | Ensure the Grignard reagent is fully formed before adding the aldehyde. This can be confirmed by the disappearance of the magnesium turnings. |
| Quenching of the Grignard reagent by moisture or acidic protons. | Maintain strict anhydrous and inert (nitrogen or argon) conditions throughout the reaction. | |
| Side reactions (e.g., Wurtz coupling). | Add the alkyl halide slowly to the magnesium turnings to minimize coupling. | |
| Incomplete reaction with the aldehyde. | Use a slight molar excess of the Grignard reagent relative to the aldehyde. | |
| Formation of byproducts (e.g., undecane, diols) | Grignard reagent acting as a base (enolization of the aldehyde). | Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition. |
| Reduction of the aldehyde by the Grignard reagent. | This is more common with sterically hindered Grignard reagents with β-hydrogens. Using n-butyl or hexyl Grignard should minimize this. |
Ketone Reduction Troubleshooting
| Symptom / Observation | Potential Cause | Recommended Solution |
| Incomplete reaction (significant starting ketone remains) | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).[3] |
| Decomposition of NaBH₄. | Use high-purity solvents and consider running the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.[3] | |
| Inadequate mixing. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Formation of byproducts | 1,4-reduction if using an α,β-unsaturated ketone (not applicable for 5-undecanone). | N/A |
| Cannizzaro-type reactions for ketones without α-hydrogens (not applicable for 5-undecanone). | N/A | |
| Difficult product isolation | Emulsion formation during workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Product is soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (n-Butylmagnesium Bromide and Heptanal)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Heptanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool under a nitrogen or argon atmosphere.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Heptanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve heptanal in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.[10][11][12]
-
Protocol 2: Synthesis of this compound via Reduction of 5-Undecanone
Materials:
-
5-Undecanone
-
Methanol (B129727) or ethanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction:
-
Dissolve 5-undecanone in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound.
-
If necessary, purify the product by fractional distillation.[10][11][12]
-
Visualizations
Caption: Grignard synthesis pathway for this compound.
Caption: Ketone reduction pathway for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. chembam.com [chembam.com]
common impurities in synthetic 5-Undecanol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in synthetic 5-Undecanol.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in commercially available synthetic this compound?
A1: While specific impurity profiles can vary by supplier and synthesis method, common impurities in synthetic this compound may include:
-
Isomers of Undecanol: Other positional isomers (e.g., 1-, 2-, 3-, 4-Undecanol) can be present, arising from non-specific reactions during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials may be present. For example, if synthesized via a Grignard reaction, you might find traces of the corresponding alkyl halide and undecanal.
-
By-products of Synthesis: Side reactions can lead to the formation of various by-products, such as ethers or elimination products.
-
Solvent Residues: Residual solvents used during the synthesis and purification process (e.g., toluene, diethyl ether, hexane) may be present in the final product.
Q2: My experiment is yielding unexpected side products. Could impurities in this compound be the cause?
A2: Yes, impurities in your this compound can lead to unexpected side reactions. For instance, residual starting materials from the this compound synthesis could react with your reagents. Isomeric impurities may also react differently than this compound, leading to a mixture of products. It is crucial to verify the purity of your starting material.
Q3: How can I test the purity of my this compound sample?
A3: The most effective and commonly used method for determining the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique separates the different components of your sample and provides information about their relative abundance and identity. Other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for structural elucidation and impurity identification.
Q4: What is a typical purity level for research-grade this compound?
A4: Commercially available research-grade this compound typically has a purity of greater than 98.0% as determined by Gas Chromatography (GC).[2][3] For highly sensitive applications, higher purity grades may be necessary.
Troubleshooting Guide
| Observed Problem | Potential Cause (Related to this compound Impurities) | Recommended Action |
| Inconsistent reaction yields or product profiles. | Presence of isomeric impurities or unreacted starting materials in the this compound. | 1. Analyze the purity of the this compound lot using GC-MS. 2. If significant impurities are detected, purify the alcohol by distillation or chromatography before use. 3. Consider purchasing a higher purity grade of this compound. |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) of the final product. | Impurities from the this compound are being carried through the reaction and are detected in the final product analysis. | 1. Obtain a GC-MS profile of the starting this compound. 2. Compare the impurity peaks with the unexpected peaks in your product's analytical data. |
| Physical properties of this compound (e.g., boiling point, refractive index) differ from literature values. | The sample contains a significant amount of impurities. | 1. Refer to reliable sources for the physical properties of pure this compound. 2. Analyze the sample for impurities. |
Experimental Protocols
Protocol: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the qualitative and quantitative analysis of this compound purity.[1]
1. Sample Preparation:
-
Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for your instrument, typically in the range of 10-100 µg/mL.
-
Transfer the final solution to a 2 mL GC autosampler vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating long-chain alcohols and related impurities.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) is typically used to prevent column overload.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector.
-
3. Data Analysis:
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST).
-
Impurity Identification: Analyze the mass spectra of any other peaks in the chromatogram and compare them to a reference library to identify potential impurities.
-
Purity Calculation: The purity of this compound is typically determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities in this compound.
References
Technical Support Center: Troubleshooting 5-Undecanol Separation by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic separation of 5-Undecanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Problem: Peak Tailing of this compound
Peak tailing is a common issue when analyzing polar compounds like alcohols by GC, often leading to poor resolution and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | The polar hydroxyl group of this compound can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or detector. This is a likely chemical cause if only polar analytes are tailing.[1] Solution: Perform inlet maintenance, including replacing the septum and liner, and cleaning the gold seal.[1] Use a deactivated inlet liner. Trim the front end of the column (15-20 cm) to remove accumulated non-volatile residues.[1] |
| Column Contamination | Accumulation of non-volatile contaminants in the column can lead to peak tailing for all compounds, not just polar ones.[2] Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, solvent rinsing the column may be necessary.[2] |
| Improper Column Installation | Incorrect column positioning within the inlet can create dead volumes, leading to peak tailing.[3] Solution: Ensure the column is installed at the correct depth according to the instrument manual and that the column cut is clean and square.[3] |
| Analyte Overload | Injecting too much sample can saturate the column, causing peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample. |
| Derivatization | For persistent tailing, consider derivatizing the this compound to make it less polar. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common technique that improves peak shape and volatility.[1] |
Logical Troubleshooting Workflow for Peak Tailing
References
stability and degradation of 5-Undecanol under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-Undecanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a secondary alcohol, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The hydroxyl group (-OH) on the fifth carbon can be oxidized to form a ketone, specifically 5-undecanone (B1585441). This is a common reaction for secondary alcohols.[1][2]
-
Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of alkenes, primarily isomers of undecene.[3]
Q2: How stable is this compound under normal storage conditions?
A2: this compound is relatively stable under standard storage conditions (cool, dry, and dark place in a tightly sealed container). However, prolonged exposure to air (oxygen), light, and high temperatures can promote degradation. For long-term storage, it is advisable to purge the container with an inert gas like argon or nitrogen.[4]
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The expected degradation products of this compound under various stress conditions are summarized in the table below.
| Stress Condition | Potential Degradation Products |
| Oxidative (e.g., H₂O₂) | 5-Undecanone |
| Acidic (e.g., HCl) | Undecene isomers (from dehydration) |
| Basic (e.g., NaOH) | Generally stable, but degradation may occur at high temperatures. |
| Thermal | Dehydration to undecene isomers. At very high temperatures, further fragmentation may occur. |
| Photolytic (UV/Vis light) | May promote oxidation to 5-undecanone. |
Q4: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A4: Yes, chromatographic methods are well-suited for separating and quantifying this compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for analyzing volatile compounds like this compound and its primary degradants. Derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can also be employed, particularly for less volatile degradation products or when derivatization is not desirable.[8][9]
Troubleshooting Guides
Issue 1: I am observing a new peak in my chromatogram after storing my this compound sample.
-
Question: What is the likely identity of this new peak?
-
Answer: The new peak is likely a degradation product. If you are using a mass spectrometry detector, check the mass-to-charge ratio (m/z) of the new peak. An m/z corresponding to the molecular weight of 5-undecanone (C₁₁H₂₂O) would strongly suggest oxidation. If the new peak has a molecular weight corresponding to undecene (C₁₁H₂₂), it is likely a result of dehydration.
-
Question: How can I confirm the identity of the degradation product?
-
Answer: To confirm the identity, you can:
-
Analyze a reference standard: If available, inject a standard of the suspected degradation product (e.g., 5-undecanone) and compare the retention time and mass spectrum.
-
Perform a forced degradation study: Intentionally degrade a fresh sample of this compound under specific conditions (e.g., with an oxidizing agent) and see if the peak of interest increases.[4]
-
Issue 2: My quantitative results for this compound are inconsistent.
-
Question: What could be causing the variability in my measurements?
-
Answer: Inconsistent results can arise from several factors:
-
Sample Degradation: The sample may be degrading between preparations or during the analytical run. Ensure samples are stored properly and analyzed promptly after preparation.
-
Improper Sample Preparation: Ensure complete dissolution of this compound in the chosen solvent. In long-chain alcohols, solubility can be a factor.
-
Instrumental Issues: Check for leaks in your GC or HPLC system, ensure proper column installation, and verify detector performance.[10][11]
-
-
Question: How can I improve the reproducibility of my results?
-
Answer:
-
Use an Internal Standard: Incorporating an internal standard into your analytical method can compensate for variations in sample injection volume and other instrumental fluctuations.
-
Control Storage Conditions: Strictly control the storage conditions of your samples and standards (temperature, light exposure, and atmosphere).
-
Method Validation: Validate your analytical method for precision, accuracy, and linearity to ensure it is performing as expected.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate how such data can be presented. The goal of such a study is typically to achieve 5-20% degradation.[5]
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradant(s) | % Degradant(s) Formed |
| 0.1 M HCl | 24 hours | 60 °C | 85.2% | Undecene Isomers | 14.8% |
| 0.1 M NaOH | 24 hours | 60 °C | 98.5% | - | <1.5% |
| 3% H₂O₂ | 24 hours | Room Temp | 89.7% | 5-Undecanone | 10.3% |
| Heat | 48 hours | 80 °C | 92.1% | Undecene Isomers | 7.9% |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 95.3% | 5-Undecanone | 4.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution in a tightly sealed vial at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.[12]
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., GC-MS or HPLC).
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. chemistrylovers.com [chemistrylovers.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving Reaction Selectivity with 5-Undecanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when working with 5-Undecanol. Our goal is to help you improve the selectivity and overall success of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of selective reactions performed on this compound?
A1: this compound, as a secondary alcohol, is a versatile substrate for a variety of selective reactions. The most common transformations include:
-
Selective Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 5-undecanone (B1585441). The primary challenge is to achieve high chemoselectivity without side reactions such as C-C bond cleavage.
-
Stereoselective Reactions: These reactions focus on controlling the stereochemistry at the C5 position. This includes enzymatic kinetic resolutions to separate enantiomers of racemic this compound and stereospecific reactions like the Mitsunobu reaction to invert the stereocenter.
-
Esterification: Formation of esters from this compound, often with the goal of creating flavor and fragrance compounds or key pharmaceutical intermediates.
Q2: How can I improve the enantioselectivity of my reaction involving this compound?
A2: Low enantiomeric excess (e.e.) is a common issue in asymmetric synthesis. To improve enantioselectivity, consider the following factors:
-
Catalyst Purity and Loading: Ensure your chiral catalyst is of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote non-selective background reactions. Catalyst loading is also critical and may need optimization.
-
Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome. A solvent screen is often a valuable optimization step.
-
Reagent Purity: Impurities in your starting material (this compound) or other reagents can interfere with the catalytic cycle. Ensure all components are of high purity.
Q3: My selective oxidation of this compound is giving low yields. What are the likely causes?
A3: Low yields in the oxidation of secondary alcohols can stem from several factors:
-
Incomplete Conversion: The oxidizing agent may be degrading or insufficient. Ensure you are using the correct stoichiometry of the oxidant. For catalytic oxidations, check the catalyst for deactivation.
-
Byproduct Formation: Over-oxidation or side reactions can consume your starting material and desired product. The choice of a mild and selective oxidizing agent is crucial.
-
Steric Hindrance: While this compound is a relatively unhindered secondary alcohol, bulky reagents may react slowly.
-
Poor Reaction Conditions: Ensure you are using the appropriate solvent and temperature for your chosen oxidation method. For instance, Swern oxidations require very low temperatures (-78 °C) to be effective.[1]
Troubleshooting Guides
Guide 1: Low Selectivity in the Oxidation of this compound to 5-Undecanone
| Symptom | Possible Cause | Suggested Solution |
| Formation of byproducts (e.g., carboxylic acids from C-C cleavage) | Oxidizing agent is too harsh. | Switch to a milder, more selective oxidant such as Dess-Martin periodinane (DMP), a TEMPO-based system, or perform a Swern oxidation.[1] |
| Incomplete conversion, starting material remains | Insufficient oxidizing agent or deactivated catalyst. | Use a fresh batch of the oxidizing agent and ensure correct stoichiometry. For catalytic systems, verify catalyst activity and loading. |
| Low yield of 5-undecanone | Product decomposition during workup. | Use a buffered workup to avoid strongly acidic or basic conditions. Purify the product promptly after the reaction. |
Guide 2: Poor Enantioselectivity in Kinetic Resolution of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (e.e.) of the resolved alcohol or ester | Ineffective enzyme or chiral catalyst. | Screen different lipases (e.g., Pseudomonas cepacia, Candida antarctica) for the kinetic resolution. Ensure the catalyst is active and used under optimal pH and temperature conditions. |
| Reaction proceeds to >50% conversion with low e.e. | Non-selective background reaction is occurring. | Lower the reaction temperature to slow down the non-catalyzed pathway. Ensure the purity of all reagents and solvents. |
| Inconsistent e.e. between batches | Variability in reaction conditions or materials. | Strictly control the reaction temperature, stirring rate, and moisture content. Use reagents and solvents from the same high-purity batch. |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound using TEMPO
This protocol describes the selective oxidation of this compound to 5-undecanone using a TEMPO-catalyzed reaction with sodium hypochlorite (B82951) (bleach) as the terminal oxidant.
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Potassium bromide (KBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (5 mL).
-
Add a saturated aqueous solution of sodium bicarbonate (5 mL), followed by potassium bromide (0.1 mmol) and TEMPO (0.01-0.05 mmol).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (~1.2 mmol) dropwise, ensuring the temperature remains at 0 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-undecanone by column chromatography.[1]
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-5-Undecanol
This protocol outlines a method for the enantioselective separation of racemic this compound using a lipase-catalyzed acylation. This method is adapted from a protocol for the analogous 3-undecanol.
Materials:
-
Racemic (±)-5-Undecanol
-
Pseudomonas cepacia Lipase (B570770) (immobilized)
-
Vinyl acetate (B1210297)
-
Anhydrous hexane (B92381)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of racemic (±)-5-undecanol (1.0 eq) in anhydrous hexane (10 mL per mmol of alcohol), add Pseudomonas cepacia lipase (e.g., 50 mg per mmol of alcohol).
-
Add vinyl acetate (0.6 eq) to the suspension.
-
Seal the flask and stir the mixture at room temperature (or a controlled temperature, e.g., 30 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-5-undecanol from the acylated (R)-5-undecyl acetate by silica (B1680970) gel column chromatography.
-
Determine the enantiomeric excess of the purified (S)-5-undecanol and the ester by chiral GC or HPLC analysis.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent/System | Typical Reaction Conditions | Selectivity | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | High | Mild conditions, high yields | Reagent is expensive and potentially explosive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | High | Very mild, tolerates many functional groups | Requires cryogenic temperatures, unpleasant odor |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, KBr, 0 °C | High | Catalytic, uses inexpensive bleach | Biphasic reaction, requires careful temperature control |
| Chromium-based reagents (e.g., PCC, PDC) | CH₂Cl₂, room temperature | Good | Readily available | Toxic and environmentally hazardous |
Table 2: Expected Outcomes for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
Data is generalized for secondary alcohols and may vary for this compound.
| Lipase Source | Acylating Agent | Typical Conversion for Optimal e.e. | Expected e.e. of Alcohol | Expected e.e. of Ester |
| Pseudomonas cepacia | Vinyl acetate | ~50% | >95% | >95% |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | ~50% | >99% | >99% |
| Candida rugosa | Acetic anhydride | ~50% | Variable | Variable |
Visualizations
Caption: Workflow for the selective oxidation of this compound.
Caption: Troubleshooting logic for low reaction selectivity.
References
Technical Support Center: Large-Scale Synthesis of 5-Undecanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the large-scale synthesis of 5-Undecanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthetic routes for this compound?
A1: The two most common and scalable methods for synthesizing this compound are the Grignard reaction and the catalytic hydrogenation of 5-undecanone (B1585441).
-
Grignard Reaction: This route involves the reaction of a pentyl Grignard reagent (e.g., pentylmagnesium bromide) with hexanal (B45976), or a hexyl Grignard reagent with pentanal. It is a versatile method for forming the carbon-carbon bond required in the final product.[1][2]
-
Catalytic Hydrogenation: This method involves the reduction of the corresponding ketone, 5-undecanone, to this compound using hydrogen gas in the presence of a metal catalyst.[3] This is often preferred in industrial settings due to its efficiency and the potential for high purity.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges in large-scale synthesis include managing reaction exotherms, ensuring consistent yield and purity, dealing with side reactions, and developing robust and efficient purification methods.[4][5] For Grignard reactions, initiation and maintaining anhydrous conditions are critical hurdles.[6][7] For hydrogenation, catalyst selection, activity, and potential for over-reduction are primary concerns.[8]
Q3: How can the purity of this compound be reliably validated at scale?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for validating the purity of this compound.[9] It allows for high-resolution separation and unambiguous identification of the main product and any potential impurities, such as residual starting materials (e.g., 5-undecanone), byproducts from side reactions, or other isomeric alcohols.[9]
Q4: What are the common impurities found in large-scale this compound synthesis?
A4: Depending on the synthetic route, common impurities may include:
-
From Grignard Synthesis: Unreacted starting aldehyde, Wurtz coupling products (e.g., decane, dodecane), and other isomeric alcohols.[7][10]
-
From Hydrogenation: Unreacted 5-undecanone and the over-reduction product, undecane.[3]
-
General: Solvents and reagents used in the work-up and purification steps.[9]
Troubleshooting Guides
Guide 1: Grignard Reaction Route
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Magnesium surface is passivated by a layer of magnesium oxide. | Mechanical Activation: Crush a few pieces of magnesium in the flask with a dry stirring rod to expose a fresh surface.[7] Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. A visual cue for activation by 1,2-dibromoethane is the production of ethylene (B1197577) gas.[6][7] Thermal Activation: Gently warm the flask with a heat gun, but be cautious as the reaction is highly exothermic once it starts.[6] |
| Low Yield of this compound | 1. Wet Solvents/Reagents: Grignard reagents are highly sensitive to moisture.[6] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous grade solvents and ensure starting materials are dry.[6] |
| 2. Wurtz Coupling Side Reaction: The Grignard reagent couples with the starting alkyl halide.[7][10] | 2. Controlled Reagent Formation: Add the alkyl halide slowly to the magnesium suspension to minimize its concentration and reduce coupling.[10] | |
| 3. Low Reaction Temperature: The reaction may be too slow or incomplete. | 3. Optimize Temperature: While the initial addition of aldehyde is often done at a low temperature (e.g., 0 °C) to control the exotherm, allow the reaction to warm to room temperature to ensure completion.[7] | |
| Formation of Emulsion During Work-up | The magnesium salts formed during the quench can lead to stable emulsions, making layer separation difficult. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] Alternatively, filtering the quenched mixture through a pad of celite before extraction can help break the emulsion.[5] |
Guide 2: Catalytic Hydrogenation Route
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of 5-Undecanone | 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, ensure proper handling to avoid deactivation. |
| 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions are not optimal for the chosen catalyst.[8] | 2. Optimize Conditions: Systematically increase hydrogen pressure and/or temperature. Consult literature for optimal conditions for the specific catalyst system being used. | |
| Low Selectivity (Formation of Undecane) | The catalyst is too active, leading to the over-reduction of the alcohol to the corresponding alkane. | Select a less active catalyst or modify the reaction conditions. For example, using a Co-based catalyst might offer better selectivity for the alcohol compared to highly active metals like Palladium or Platinum.[11] Reducing the reaction temperature or pressure can also decrease the rate of over-reduction. |
| Catalyst Deactivation Over Time | Sintering of metal nanoparticles at high temperatures or adsorption of byproducts on the catalyst surface.[8] | Consider using a catalyst with a more stable support. If byproduct adsorption is suspected, a purification step for the 5-undecanone starting material may be necessary. For some systems, catalyst regeneration protocols may be available. |
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Grignard Reaction | Catalytic Hydrogenation |
| Key Reagents | Hexanal, Pentylmagnesium Bromide | 5-Undecanone, H₂ Gas |
| Catalyst | None (Stoichiometric Reagent) | Ni, Pd, Pt, Ru on a support (e.g., Carbon, Al₂O₃)[8][11] |
| Solvent | Anhydrous Diethyl Ether or THF[6] | Alcohols (e.g., Isopropanol, Ethanol), Hexane |
| Temperature | 0 °C to Room Temperature[7] | 80 - 150 °C (Varies with catalyst) |
| Pressure | Atmospheric | 10 - 50 bar H₂ (Varies with catalyst)[8] |
| Typical Yield | 60 - 85% | 85 - 98% |
Table 2: Purity Grades and Common Impurity Profiles for this compound
| Grade | Purity Specification (by GC)[9] | Common Impurities | Primary Applications |
| Technical Grade | >95% | 5-Undecanone, Undecane, other alcohols, solvent residue. | Industrial solvents, intermediates for bulk chemicals. |
| Synthesis Grade | >98% | 5-Undecanone (<0.5%), Undecane (<0.5%).[9] | General laboratory research, synthesis of non-critical intermediates. |
| High Purity / Pharma Grade | >99.5% | Trace amounts of related isomers and starting materials. | Pharmaceutical intermediate synthesis, flavor & fragrance applications.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from hexanal and pentylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Hexanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[7]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen).
-
Place magnesium turnings in the flask.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the 1-bromopentane solution to the magnesium to initiate the reaction. If initiation is slow, add a crystal of iodine.
-
Once initiated (indicated by cloudiness and gentle reflux), add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux.
-
After addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of hexanal in anhydrous diethyl ether to the dropping funnel.
-
Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
Objective: To synthesize this compound by reducing 5-undecanone.
Materials:
-
5-Undecanone
-
Ethanol (or other suitable solvent)
-
Hydrogenation Catalyst (e.g., 5% Pd/C or Raney Nickel)
-
Hydrogen gas
Procedure:
-
Reaction Setup:
-
Place 5-undecanone, ethanol, and the hydrogenation catalyst in a high-pressure reactor (autoclave).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation if necessary.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for low yield in Grignard synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. omicsonline.org [omicsonline.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. UNDECANOL - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Resolving Solubility Issues with 5-Undecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solubility of 5-Undecanol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a long-chain fatty alcohol, which dictates its solubility characteristics. It is a colorless liquid that is practically insoluble in water but is soluble in many organic solvents.[1][2] Its poor water solubility is attributed to its long, nonpolar eleven-carbon chain, which is hydrophobic. The hydroxyl (-OH) group provides some capacity for polar interactions, but this is largely overshadowed by the hydrophobic nature of the molecule.
Q2: I am observing precipitation or an insoluble layer when trying to dissolve this compound in an aqueous buffer. Why is this happening?
This is expected behavior due to the hydrophobic nature of this compound. The estimated solubility of this compound in water is very low, approximately 49.73 mg/L at 25°C.[2] When introduced into an aqueous medium, the nonpolar alkyl chains of the this compound molecules tend to aggregate to minimize contact with water, leading to the formation of a separate phase or precipitate.
Q3: How can I prepare a stock solution of this compound for use in cell culture experiments?
To introduce this compound into aqueous media, such as for cell culture, a high-concentration stock solution in a water-miscible organic solvent is typically prepared first. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices. This stock solution can then be diluted into the cell culture medium, but care must be taken to avoid precipitation. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5%, and ideally below 0.1% for DMSO) to prevent solvent-induced cytotoxicity.
Q4: My this compound solution was clear initially but precipitated after being placed in the incubator. What could be the cause?
Precipitation over time, especially under incubation conditions, can be due to several factors:
-
Temperature Changes: While warming can initially increase solubility, subsequent cooling or temperature fluctuations can cause the compound to crash out of solution.
-
Evaporation: Evaporation of the solvent from the culture medium can increase the concentration of this compound beyond its solubility limit.
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and estimated quantitative data.
| Solvent | Formula | Type | Temperature (°C) | Solubility |
| Water | H₂O | Polar Protic | 25 | ~49.73 mg/L (estimated)[2] |
| Ethanol | C₂H₅OH | Polar Protic | Not Specified | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Not Specified | Soluble[1] |
| Methanol | CH₃OH | Polar Protic | Not Specified | Data not available |
| Acetone | (CH₃)₂CO | Polar Aprotic | Not Specified | Data not available |
| Toluene | C₇H₈ | Nonpolar | Not Specified | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Not Specified | Expected to be soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted for use in various in vitro experiments, such as cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound and place it into a sterile microcentrifuge tube or glass vial.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Tightly cap the tube/vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved material. If particulates are still present, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, the stock solution can be stored at -20°C. Before use, thaw the solution at room temperature and vortex to ensure homogeneity.
-
When adding the stock solution to aqueous media, add it dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion, minimizing the risk of precipitation.
Protocol 2: Determination of this compound Solubility by the Gravimetric Method
This protocol outlines a standard gravimetric method to determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath)
-
Magnetic stirrer
-
Pipettes
-
Pre-weighed, clean, and dry containers
-
Rotary evaporator or a gentle stream of inert gas
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in the temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer at a constant temperature for 24-48 hours to ensure that equilibrium is reached. The presence of an undissolved this compound phase confirms that the solution is saturated.
-
Cease agitation and allow the phases to separate completely.
-
Carefully withdraw a known volume of the clear, saturated solvent phase, ensuring that no undissolved this compound is transferred.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under controlled conditions until a constant weight of the this compound residue is achieved.
-
The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.
-
Calculate the solubility in the desired units (e.g., g/100 mL).
Troubleshooting and Visual Guides
Troubleshooting Solubility Issues
This decision tree provides a logical workflow for troubleshooting common solubility problems encountered with this compound.
Putative Metabolic Pathway of this compound
While the specific metabolic pathway of this compound is not extensively documented, it can be inferred from the known metabolism of other secondary fatty alcohols. The primary steps likely involve oxidation to a ketone, followed by further oxidation and conjugation for excretion.
Experimental Workflow: Solubility Determination
The following diagram illustrates a typical experimental workflow for determining the solubility of this compound in a given solvent using the gravimetric method.
References
Technical Support Center: Optimization of Reaction Parameters for 5-Undecanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Undecanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the optimization of your reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective laboratory methods for synthesizing this compound, a secondary alcohol, are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. For this compound, this would typically be the reaction of pentylmagnesium bromide with hexanal (B45976) or hexylmagnesium bromide with pentanal.[1][2][3] This method is highly versatile for forming new carbon-carbon bonds.[4]
-
Reduction of 5-Undecanone (B1585441): This method involves the reduction of the corresponding ketone, 5-undecanone, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[5][6][7][8] This is a straightforward and often high-yielding method if the ketone is readily available.
Q2: I am experiencing a low yield in my Grignard synthesis of this compound. What are the common causes?
A2: Low yields in Grignard reactions are a common issue and can often be attributed to several factors:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with your aldehyde.[9] It is crucial to use flame-dried glassware and anhydrous solvents.
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage. It is best practice to use freshly prepared Grignard reagents or to titrate a commercial solution before use to determine its exact concentration.[9]
-
Side Reactions: The Grignard reagent can also act as a base, leading to the enolization of the aldehyde starting material. Another possible side reaction is the reduction of the aldehyde to a primary alcohol.[9]
-
Impure Starting Materials: Impurities in the alkyl halide or aldehyde can interfere with the reaction. Ensure your starting materials are of high purity.
Q3: What are the potential side products in the synthesis of this compound?
A3: In the Grignard synthesis , potential side products include the alkane formed from the reaction of the Grignard reagent with any trace water, and the primary alcohol resulting from the reduction of the aldehyde.[9] In the reduction of 5-undecanone with NaBH₄ , the primary side products are typically impurities from the starting ketone that are carried through the reaction. Incomplete reduction will also result in the presence of the starting ketone in the final product.
Q4: How can I purify the synthesized this compound?
A4: The most common method for purifying this compound is distillation . Since this compound is a liquid at room temperature with a relatively high boiling point, vacuum distillation is often employed to prevent decomposition at higher temperatures. Prior to distillation, an aqueous workup is necessary to remove inorganic salts and other water-soluble impurities. This typically involves washing the organic layer with a saturated solution of ammonium (B1175870) chloride (for Grignard reactions) or water, followed by drying over an anhydrous salt like magnesium sulfate (B86663).[9]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm or color change) | Inactive magnesium surface (oxide layer). | Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. |
| Wet glassware or solvent. | Ensure all glassware is rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. | |
| Low yield of this compound | Grignard reagent was quenched by water. | Use anhydrous solvents and flame-dried glassware. Ensure the aldehyde is also dry. |
| Inaccurate concentration of Grignard reagent. | Titrate the Grignard reagent before use to determine the exact molarity and ensure correct stoichiometry. | |
| Aldehyde enolization. | Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | |
| Presence of a significant amount of starting aldehyde after reaction | Insufficient Grignard reagent. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. |
| Incomplete reaction. | Allow the reaction to stir for a longer period at room temperature after the initial addition. | |
| Formation of a white precipitate during workup | Magnesium salts. | Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid to dissolve the salts. |
Reduction of 5-Undecanone Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting ketone remains) | Insufficient reducing agent. | Use a molar excess of sodium borohydride (typically 1.5-2 equivalents). |
| Short reaction time. | Increase the reaction time or gently warm the reaction mixture if the reaction is sluggish at room temperature. | |
| Low yield after workup | Product loss during extraction. | Perform multiple extractions (at least 3) of the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the alcohol. |
| Decomposition of the product. | Avoid using strong acids during workup, as this can sometimes lead to dehydration of the secondary alcohol. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from pentylmagnesium bromide and hexanal.
Materials:
-
Magnesium turnings
-
Hexanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (crystal)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, dissolve 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Hexanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve hexanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Synthesis of this compound by Reduction of 5-Undecanone
This protocol describes the reduction of 5-undecanone to this compound using sodium borohydride.
Materials:
-
5-Undecanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction Reaction:
-
In a round-bottom flask, dissolve 5-undecanone (1.0 equivalent) in methanol or ethanol.[5][6]
-
Cool the solution in an ice bath.
-
In a separate container, dissolve sodium borohydride (1.5 equivalents) in a small amount of the same alcohol.
-
Slowly add the NaBH₄ solution to the stirred solution of 5-undecanone.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Carefully add water to quench the excess NaBH₄.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Grignard Reaction (Pentylmagnesium bromide + Hexanal) | Reduction of 5-Undecanone |
| Stoichiometry | 1.1 - 1.2 eq. Grignard reagent to 1.0 eq. Aldehyde | 1.5 - 2.0 eq. NaBH₄ to 1.0 eq. Ketone |
| Solvent | Anhydrous diethyl ether or THF | Methanol or Ethanol |
| Temperature | 0 °C for aldehyde addition, then room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours | 1 - 3 hours |
| Typical Yield | 60 - 85% | 85 - 95% |
Visualizations
Caption: Grignard Synthesis Workflow for this compound.
Caption: Reduction Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Grignard Synthesis.
References
- 1. Show two ways you could synthesize each of the following secondar... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. webassign.net [webassign.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Undecanol from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Undecanol from natural sources. Due to the limited specific literature on the purification of this compound from natural matrices, this guide is based on established principles of natural product chemistry and analytical separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the known natural sources of this compound?
A1: this compound has been identified as a volatile compound in guava fruit (Psidium guajava) and black tea (Camellia sinensis)[1]. The concentration in these sources is often low, presenting a significant challenge for isolation.
Q2: What are the primary challenges in purifying this compound from natural extracts?
A2: The main challenges include:
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Low Concentration: this compound is typically a minor component in the essential oil or extract of the plant material.
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Complex Matrix: Natural extracts contain a multitude of other compounds with similar physicochemical properties, such as other alcohols, esters, and terpenes, making separation difficult.
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Co-elution: Structurally similar compounds, particularly other isomers of undecanol (B1663989) and other long-chain alcohols, are likely to co-elute during chromatographic separation.
-
Thermal Instability: Although this compound has a relatively high boiling point, prolonged exposure to high temperatures during extraction (e.g., steam distillation) could potentially lead to degradation or side reactions.
Q3: Which extraction method is recommended for obtaining a this compound-rich crude extract?
A3: For volatile compounds like this compound, steam distillation or hydrodistillation are common initial extraction methods to obtain an essential oil fraction[2][3][4]. For a less thermally intensive approach, solvent extraction using a non-polar solvent like hexane, followed by removal of the solvent under reduced pressure, can also be effective[5]. Supercritical fluid extraction (SFE) with CO2 is a modern, green alternative that can provide a high-quality extract[6].
Q4: What analytical techniques are suitable for monitoring the purity of this compound during purification?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for both qualitative and quantitative analysis of volatile compounds like this compound in complex mixtures[7]. It allows for the separation of components and their identification based on their mass spectra. For routine monitoring of fractions, Thin-Layer Chromatography (TLC) can be a quick and cost-effective method, although it offers lower resolution.
Troubleshooting Guides
Low Yield of this compound in the Crude Extract
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Method | - Optimize the duration of steam/hydrodistillation. - If using solvent extraction, ensure the plant material is finely ground to maximize surface area. - Consider alternative solvents with varying polarities. - Explore advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency[2][3]. |
| Improper Plant Material Handling | - Use fresh or properly dried and stored plant material, as prolonged storage can lead to the loss of volatile compounds. - Ensure the correct plant part (e.g., fruit, leaves) is being used, as the distribution of secondary metabolites can vary. |
| Loss of Volatile Compound | - Ensure all joints in the distillation apparatus are well-sealed to prevent the escape of volatile components. - When removing solvents, use a rotary evaporator at a controlled temperature and reduced pressure to minimize the loss of this compound. |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Silica (B1680970) gel is a common choice for initial fractionation. If separation is poor, consider using a less polar stationary phase like alumina (B75360) or a size-exclusion resin such as Sephadex LH-20. |
| Suboptimal Mobile Phase | - Perform small-scale trials with different solvent systems of varying polarities to find the optimal mobile phase for separation. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to improve the resolution of complex mixtures. |
| Column Overloading | - Reduce the amount of crude extract loaded onto the column. Overloading leads to broad and overlapping peaks, significantly reducing separation efficiency. |
| Poor Column Packing | - Ensure the column is packed uniformly to prevent channeling, which results in distorted and poorly separated bands. |
Co-elution of Impurities with this compound in GC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Presence of Isomers or Structurally Similar Alcohols | - Optimize the GC temperature program. A slower temperature ramp can improve the separation of compounds with close boiling points. - Use a longer GC column or a column with a different stationary phase (e.g., a more polar column) to enhance resolution. |
| Matrix Effects | - Consider a preliminary clean-up step before GC-MS analysis, such as solid-phase extraction (SPE), to remove interfering matrix components[8]. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
-
Extraction:
-
Steam Distillation: Subject fresh or dried plant material (e.g., guava fruit pulp or black tea leaves) to steam distillation for 2-4 hours. Collect the distillate and separate the essential oil layer.
-
Solvent Extraction: Macerate the powdered plant material in n-hexane for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow it to pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC or GC-MS.
-
GC-MS Analysis for Purity Assessment
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable for separating fatty alcohols.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5-10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5-10 minutes.
-
(This program should be optimized based on the specific instrument and the complexity of the sample.)
-
-
Injector and Detector Temperatures: Typically 250 °C and 280 °C, respectively.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Storage and Handling of 5-Undecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-Undecanol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and integrity of your samples.
Troubleshooting Guide: Signs of this compound Oxidation
Issue: You suspect your stored this compound has oxidized.
| Symptom | Potential Cause | Recommended Action |
| Change in Odor | Formation of volatile oxidation byproducts, such as ketones (e.g., 5-undecanone). | Perform analytical testing to confirm oxidation (See Protocol 1 & 2). If oxidized, consider purification by distillation or disposal. |
| Yellowing of the Liquid | Formation of colored polymeric byproducts resulting from advanced oxidation. | Discard the sample as it is likely significantly degraded. |
| Increased Viscosity | Polymerization of oxidation products. | Discard the sample. |
| Precipitate Formation | Formation of insoluble polymeric materials or peroxide crystals. Caution: Peroxide crystals can be explosive upon shock or friction. | Do not move or open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal. |
| Inconsistent Experimental Results | The presence of impurities (oxidation products) can interfere with reactions. | Test the purity of the this compound stock using Gas Chromatography (See Protocol 2). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is oxidation. As a secondary alcohol, this compound is susceptible to autoxidation upon exposure to air (oxygen), light, and heat. This process can lead to the formation of peroxides and, subsequently, 5-undecanone (B1585441) and other degradation products.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is between 2-8°C.[1] It is crucial to use tightly sealed containers made of non-reactive materials like amber glass.
Q3: How can I prevent the oxidation of this compound?
A3: In addition to proper storage conditions, the use of antioxidants is highly recommended. Antioxidants are compounds that inhibit oxidation by scavenging free radicals. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) and Propyl Gallate.
Q4: Which antioxidant should I use for this compound, and at what concentration?
A4: Both BHT and Propyl Gallate are effective antioxidants. BHT is a free-radical scavenger that terminates the autoxidation chain reaction.[2] Propyl gallate also acts as a free-radical scavenger.[1][3][4][5] A typical concentration for these antioxidants is in the range of 0.01% to 0.1% (w/w). The optimal choice and concentration may depend on the specific application and storage duration.
Q5: How can I test my this compound for oxidation?
A5: The extent of oxidation can be quantified by determining the peroxide value (See Protocol 1). A low peroxide value indicates minimal oxidation. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and quantify the presence of the primary oxidation product, 5-undecanone (See Protocol 2).
Q6: Are there any container materials I should avoid for storing this compound?
A6: Avoid containers made from materials that can leach impurities or are permeable to oxygen. While specific compatibility data for this compound is limited, it is best practice to avoid plastics that are not specifically rated for chemical resistance to alcohols. Amber glass bottles with tight-fitting caps (B75204) are the preferred choice.
Antioxidant Effectiveness Data
| Antioxidant | Typical Concentration | Mechanism of Action | Advantages | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free-radical scavenger, chain terminator.[2] | Highly effective for organic compounds, cost-effective. | Can be volatile and may not be suitable for all applications. |
| Propyl Gallate | 0.01 - 0.1% | Free-radical scavenger.[1][3][4][5] | Effective in fats and oils, which have similar properties to long-chain alcohols.[1][5] | May be less soluble in non-polar organic solvents compared to BHT. |
| Tocopherols (Vitamin E) | 0.05 - 0.5% | Free-radical scavenger. | Natural antioxidant, can have synergistic effects with other antioxidants. | Can exhibit pro-oxidant activity under certain conditions. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value
This protocol is adapted from standard methods for determining the peroxide value in oils and fats and can be applied to this compound. The peroxide value is a measure of the concentration of peroxides, the initial products of oxidation.
Materials:
-
This compound sample
-
Solvent mixture: 3:2 (v/v) glacial acetic acid and chloroform
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Glass-stoppered conical flasks (250 mL)
-
Burette
-
Pipettes
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL glass-stoppered conical flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Stopper the flask, shake for one minute, and then add 30 mL of deionized water.
-
Titrate the liberated iodine with 0.01 M sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. A blue color will appear.
-
Continue the titration, with vigorous shaking, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used (a).
-
Perform a blank titration without the sample and record the volume (b).
Calculation:
Peroxide Value (meq/kg) = ( (a - b) * M * 1000 ) / w
Where:
-
a = volume of Na₂S₂O₃ solution used for the sample (mL)
-
b = volume of Na₂S₂O₃ solution used for the blank (mL)
-
M = Molarity of the Na₂S₂O₃ solution
-
w = weight of the sample (g)
Protocol 2: Gas Chromatography (GC) Analysis of this compound and 5-Undecanone
This protocol provides a general method for the analysis of this compound and its primary oxidation product, 5-undecanone, using a gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and an FID or MS detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
If quantification is required, prepare a series of calibration standards of this compound and 5-undecanone in the same solvent.
Data Analysis:
-
Identification: Identify the peaks for this compound and 5-undecanone based on their retention times compared to pure standards. If using a mass spectrometer, confirm the identity by comparing the mass spectra to a reference library (e.g., NIST).
-
Quantification: The extent of oxidation can be estimated by the area percent method, where the peak area of 5-undecanone is expressed as a percentage of the total peak area of this compound and 5-undecanone. For more accurate quantification, use a calibration curve.
Visualizations
Caption: Troubleshooting workflow for suspected this compound oxidation.
Caption: Simplified pathway of this compound autoxidation.
References
Technical Support Center: Enhancing the Reaction Rate of 5-Undecanol Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 5-Undecanol.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, a secondary alcohol, where steric hindrance can impede reaction rates.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Steric Hindrance: this compound is a secondary alcohol, which is sterically more hindered than a primary alcohol, slowing the nucleophilic attack on the carboxylic acid.[1][2] | - Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[2] - Use a More Effective Catalyst: Consider catalysts known to be effective for secondary alcohols, such as ZrOCl₂·8H₂O or specific lipases.[3] - Increase Catalyst Loading: A higher concentration of the catalyst can accelerate the reaction. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration to achieve higher conversion.[2] |
| Inadequate Catalyst Activity: The chosen catalyst may not be optimal for sterically hindered secondary alcohols. | - Switch to a Lewis Acid Catalyst: ZrOCl₂·8H₂O has shown efficacy in the esterification of long-chain secondary alcohols.[3] - Employ an Organocatalyst: N-Heterocyclic carbenes (NHCs) can catalyze the acylation of secondary alcohols at room temperature.[4] - Consider Enzymatic Catalysis: Lipases, such as Novozym-435, can be highly selective and effective for complex alcohols, though reaction times may be longer.[5][6] | |
| Equilibrium Limitation (Fischer Esterification): The accumulation of water, a byproduct, can drive the reaction in reverse, preventing full conversion.[7] | - Water Removal: Use a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture.[7] - Use an Excess of One Reactant: Employing a large excess of the carboxylic acid or this compound can shift the equilibrium towards the product side.[7] | |
| Low Yield After Workup | Incomplete Reaction: As described above, the reaction may not have reached completion. | - Re-evaluate the reaction conditions (temperature, catalyst, time) as suggested above. |
| Product Loss During Extraction: The ester product may have some solubility in the aqueous phase, especially if shorter-chain carboxylic acids are used. | - Perform Multiple Extractions: Use several smaller volumes of the organic solvent for extraction rather than one large volume to maximize recovery. - Use a Saturated Salt Solution (Brine) Wash: Washing the organic layer with brine can reduce the solubility of the ester in the aqueous phase. | |
| Hydrolysis During Workup: The presence of acid or base during aqueous workup can lead to the hydrolysis of the newly formed ester. | - Neutralize Carefully: Ensure complete neutralization of the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extensive contact with water.[8] | |
| Formation of Side Products | Dehydration of Alcohol: At high temperatures with a strong acid catalyst, this compound may undergo dehydration to form undecene. | - Use a Milder Catalyst: Consider using a solid acid catalyst or an enzyme to avoid harsh acidic conditions. - Optimize Temperature: Avoid excessively high reaction temperatures. |
| Ether Formation: Under certain acidic conditions, two molecules of this compound can react to form an ether. | - Use an Excess of the Carboxylic Acid: This will favor the esterification reaction over ether formation. |
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound slower than that of a primary alcohol like 1-Undecanol?
A1: The hydroxyl group in this compound is attached to a secondary carbon, which is bonded to two other carbon atoms. This creates more steric hindrance around the oxygen atom compared to a primary alcohol, where the hydroxyl group is at the end of a carbon chain. This steric bulk makes it more difficult for the alcohol to act as a nucleophile and attack the carbonyl carbon of the carboxylic acid, thus slowing down the reaction rate.[1][2]
Q2: What is the most effective type of catalyst for the esterification of this compound?
A2: The choice of catalyst depends on the desired reaction conditions and scale.
-
For classical Fischer esterification , strong acids like sulfuric acid or p-toluenesulfonic acid are common, but for sterically hindered alcohols, Lewis acids like Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) supported on mesoporous silica (B1680970) have shown enhanced catalytic activity.[3]
-
Enzymatic catalysts , such as immobilized lipases (e.g., Novozym-435), offer a green and highly selective alternative, often proceeding under milder conditions, which can prevent the formation of side products.[5][6]
-
Organocatalysts , like N-Heterocyclic Carbenes (NHCs), are effective for the acylation and transesterification of secondary alcohols at room temperature with low catalyst loadings.[4]
Q3: How can I drive the Fischer esterification of this compound to completion?
A3: Fischer esterification is a reversible reaction. To maximize the yield of the ester, you can apply Le Chatelier's principle by:
-
Removing Water: Use a Dean-Stark trap during reflux to continuously remove the water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.[7]
-
Using an Excess of a Reactant: Employing a large excess of either this compound or the carboxylic acid will shift the equilibrium towards the formation of the ester. Often, the less expensive reactant is used in excess.[7]
Q4: Can I use a non-acidic method to esterify this compound to avoid side reactions?
A4: Yes, several methods avoid strong acidic conditions:
-
Acylation with Acid Anhydrides or Acyl Chlorides: These reagents are more reactive than carboxylic acids and the reactions are generally irreversible. Acylations with acid anhydrides can be catalyzed by a small amount of DMAP (4-Dimethylaminopyridine).[7][9]
-
Lipase-Catalyzed Esterification: This enzymatic method operates under neutral and mild conditions, which is ideal for sensitive substrates.[5][10]
-
Transesterification: You can react this compound with an excess of a simple ester (like methyl acetate (B1210297) or ethyl acetate) in the presence of a suitable catalyst (acid, base, or enzyme) to form the desired ester. N-Heterocyclic carbenes are particularly effective for transesterification with secondary alcohols.[4][7]
Q5: What are typical starting conditions for a Fischer esterification of this compound?
A5: A general starting point would be to use a 1:1 to 1:3 molar ratio of this compound to a carboxylic acid (e.g., acetic acid). A catalytic amount of an acid catalyst like concentrated sulfuric acid (1-2 mol%) or p-toluenesulfonic acid is added. The reaction is typically heated to reflux in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. The reaction progress should be monitored by a suitable technique like TLC or GC.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This protocol is a standard method for acid-catalyzed esterification.
Materials:
-
This compound
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine this compound (1 equivalent), glacial acetic acid (2-3 equivalents), and toluene.
-
Carefully add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Heat the reaction mixture to reflux and maintain it, allowing for the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (no further water is collected, or the starting material is consumed), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Protocol 2: Lipase-Catalyzed Esterification of this compound
This protocol provides a greener, milder alternative using an immobilized enzyme.
Materials:
-
This compound
-
Carboxylic acid (e.g., octanoic acid)
-
Immobilized Lipase (B570770) (e.g., Novozym-435)
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene)
-
Molecular sieves (optional, to control water activity)
Procedure:
-
To a flask, add this compound (1 equivalent), the chosen carboxylic acid (1-1.5 equivalents), and the organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If desired, add activated molecular sieves to adsorb the water produced.
-
Seal the flask and place it in a shaker incubator at a controlled temperature (typically 40-60 °C).
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or HPLC.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Further purification, if necessary, can be achieved by column chromatography or vacuum distillation.
Visualizations
References
- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dehydration in water: solid-supported lipases as green catalysts for esterification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 7. Ester - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Synthesis of 5-Undecanol: A Spectroscopic Comparison
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data for 5-undecanol, a secondary alcohol, and outlines the experimental protocols for its synthesis and characterization. By comparing its spectral features to alternative secondary alcohols, this guide offers a framework for the validation of this compound in a laboratory setting.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, hexylmagnesium bromide, with an aldehyde, pentanal. The nucleophilic hexyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of pentanal, forming an alkoxide intermediate. Subsequent workup with a weak acid protonates the alkoxide to yield the final product, this compound.
Experimental Protocols
Synthesis of this compound
-
Preparation of Hexylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 g, 0.05 mol). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromohexane (B126081) (6.9 mL, 0.05 mol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Pentanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of pentanal (5.3 mL, 0.05 mol) in 15 mL of anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride plates.
-
Mass Spectrometry (MS): The mass spectrum is recorded using a mass spectrometer with electron ionization (EI) at 70 eV.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and three other secondary alcohols: 2-heptanol, 3-octanol, and 4-decanol. This comparison highlights the characteristic spectral features that can be used to confirm the identity and purity of synthesized this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm relative to TMS)
| Compound | -OH | -CH(OH)- | -CH₂- (adjacent to CH(OH)) | -CH₃ |
| This compound | ~1.5 (br s) | ~3.6 (m) | ~1.4 (m) | ~0.9 (t) |
| 2-Heptanol | ~1.6 (br s) | ~3.8 (m) | ~1.4 (m), ~1.2 (d) | ~0.9 (t) |
| 3-Octanol | ~1.4 (br s) | ~3.5 (m) | ~1.4 (m) | ~0.9 (t) |
| 4-Decanol | ~1.5 (br s) | ~3.6 (m) | ~1.4 (m) | ~0.9 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm relative to CDCl₃)
| Compound | C-OH | C adjacent to C-OH | Other Alkyl Carbons | Terminal CH₃ |
| This compound | ~71.8 | ~37.5, ~37.3 | ~31.9, ~29.3, ~25.5, ~22.7 | ~14.1 |
| 2-Heptanol | ~68.0 | ~39.4, ~23.4 | ~32.0, ~25.6, ~22.7 | ~14.1 |
| 3-Octanol | ~72.9 | ~36.5, ~29.8 | ~31.9, ~25.4, ~22.7 | ~14.1, ~10.0 |
| 4-Decanol | ~72.0 | ~37.0, ~34.5 | ~31.9, ~29.5, ~25.8, ~22.7 | ~14.1 |
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | O-H Stretch (broad) | C-H Stretch | C-O Stretch |
| This compound | ~3350 | ~2930, ~2860 | ~1110 |
| 2-Heptanol | ~3340 | ~2930, ~2860 | ~1115 |
| 3-Octanol | ~3350 | ~2930, ~2860 | ~1110 |
| 4-Decanol | ~3340 | ~2930, ~2860 | ~1112 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-H₂O]⁺ | Major Fragments |
| This compound | 172 | 154 | 115, 87, 73, 59 |
| 2-Heptanol | 116 | 98 | 101, 83, 59, 45 |
| 3-Octanol | 130 | 112 | 101, 87, 73, 59 |
| 4-Decanol | 158 | 140 | 115, 101, 87, 73 |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from the synthesis of this compound to its final validation through spectroscopic analysis and comparison.
A Comparative Analysis of 5-Undecanol and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and biological activities of 5-Undecanol and its structural isomers, providing a framework for their evaluation in research and development.
This guide offers a comparative analysis of this compound and its key isomers: 1-Undecanol, 2-Undecanol, 3-Undecanol, and 4-Undecanol. The position of the hydroxyl group along the undecane (B72203) backbone significantly influences the molecule's physical and chemical characteristics, which in turn dictates its biological activity and potential applications in fields ranging from flavor and fragrance to pharmaceuticals and agriculture. This document provides a comprehensive overview of their properties, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Comparative Overview
The structural differences among the undecanol (B1663989) isomers lead to variations in their physical properties, such as boiling point, melting point, and solubility. These properties are critical for determining the appropriate applications and handling procedures for each isomer. The following table summarizes the key physicochemical data gathered from various sources.
| Property | This compound | 1-Undecanol | 2-Undecanol | 3-Undecanol | 4-Undecanol |
| Molecular Formula | C₁₁H₂₄O | C₁₁H₂₄O | C₁₁H₂₄O | C₁₁H₂₄O | C₁₁H₂₄O |
| Molecular Weight ( g/mol ) | 172.31 | 172.31 | 172.31 | 172.31 | 172.31 |
| Boiling Point (°C) | 228-230 | 243 | 229-231 | 229.7 | 229-230 |
| Melting Point (°C) | -4 | 19 | 2-3 | 11.58 (estimate) | No Data |
| Density (g/mL at 25°C) | ~0.830 | ~0.830 | ~0.828 | ~0.828 | No Data |
| Water Solubility | Insoluble (estimated) | Insoluble[1][2][3] | Partially soluble[4] | Insoluble (estimated) | Slightly soluble[5] |
| Solubility in Organic Solvents | Soluble in alcohol | Soluble in alcohol and ether[1] | Soluble in alcohol and ether[6] | Soluble in alcohol | Soluble in ethanol (B145695) and ether[5] |
| CAS Number | 37493-70-2 | 112-42-5 | 1653-30-1 | 6929-08-4 | 4272-06-4 |
Biological Activity: A Look at Structure-Activity Relationships
The biological activities of undecanol isomers are closely linked to their molecular structure. The position of the hydroxyl group affects the molecule's polarity, steric hindrance, and ability to interact with biological targets such as cell membranes and enzymes. While direct comparative studies across all isomers are limited, the available data suggests distinct profiles for each.
Antimicrobial and Antifungal Activity:
Long-chain alcohols are known for their antimicrobial properties, primarily through the disruption of microbial cell membranes.[6] 1-Undecanol has demonstrated notable antifungal activity.[2] Studies on 2-Undecanol have also shown inhibitory effects against certain bacteria and fungi.[6] While specific data for this compound is scarce, it is plausible that it exhibits similar properties. The efficacy is likely dependent on the specific microbial species and the isomer's ability to partition into the cell membrane.
Insect Repellent and Pheromonal Activity:
Certain undecanol isomers have been investigated for their roles in insect communication and control. 2-Undecanol is a known pheromone component in some insect species.[6] The structural specificity of insect receptors suggests that different isomers would elicit varied behavioral responses. Further research is needed to explore the potential of this compound and other isomers as insect repellents or attractants.
Experimental Protocols
To facilitate direct comparative analysis, standardized experimental protocols are essential. Below are detailed methodologies for key experiments that can be applied to this compound and its isomers.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the MIC of undecanol isomers against a target microorganism.
Materials:
-
Undecanol isomers (this compound, 1-Undecanol, 2-Undecanol, etc.)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (known antimicrobial agent)
-
Negative control (broth with microbial inoculum only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each undecanol isomer in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each isomer in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.
Visualizing the Isomeric Landscape and Experimental Workflow
To better understand the structural relationships and the process of comparative analysis, the following diagrams are provided.
Conclusion
The analysis of this compound and its isomers reveals that subtle changes in molecular structure can lead to significant differences in physicochemical and biological properties. While 1-Undecanol is the most studied isomer, this guide provides a consolidated view of the available data for other positional isomers, highlighting the need for further direct comparative studies. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct such investigations, which will be crucial for unlocking the full potential of these versatile fatty alcohols in various scientific and industrial applications, including drug development.
References
- 1. Undecanol - Wikipedia [en.wikipedia.org]
- 2. UNDECYL ALCOHOL (1-UNDECANOL, UNDECANOL, HENDECANOL) - Ataman Kimya [atamanchemicals.com]
- 3. UNDECYL ALCOHOL (UNDECANOL) - Ataman Kimya [atamanchemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 4272-06-4: 4-Undecanol | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 5-Undecanol
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 5-Undecanol, a secondary fatty alcohol. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and its Synthesis
This compound (C₁₁H₂₄O) is a long-chain secondary alcohol. Its purity is critically dependent on the method of synthesis. Two common routes for its preparation are the reduction of 5-undecanone (B1585441) and the Grignard reaction between an aldehyde and a Grignard reagent. Each method is susceptible to the introduction of specific impurities that can impact downstream applications.
Synthesis Route 1: Reduction of 5-Undecanone
This method involves the reduction of the ketone 5-undecanone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Potential Impurities: The most common impurity is the unreacted starting material, 5-undecanone.
Synthesis Route 2: Grignard Reaction
This synthesis involves the reaction of a Grignard reagent (e.g., hexylmagnesium bromide) with an aldehyde (e.g., pentanal).
-
Potential Impurities: This route can lead to a wider range of impurities, including unreacted starting materials, byproducts from side reactions (such as Wurtz coupling), and products formed from the reaction of the Grignard reagent with atmospheric water or carbon dioxide.
Comparative Analysis of Purity Confirmation Techniques
The choice of analytical technique for purity assessment depends on the desired level of detail, the expected impurities, and the available instrumentation. The following table summarizes the key characteristics of the most common methods for analyzing the purity of synthesized this compound.
| Analytical Technique | Principle of Detection | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and partitioning with a stationary phase, followed by mass-to-charge ratio analysis. | Quantitative purity (area %), identification of volatile impurities, and structural confirmation of the main component. | High sensitivity and specificity, excellent for separating and identifying a wide range of volatile compounds. | Requires derivatization for less volatile compounds, instrumentation can be expensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of the this compound structure, and identification and quantification of impurities with distinct NMR signals. | Non-destructive, provides unambiguous structural information, can be quantitative. | Lower sensitivity compared to GC-MS, can be complex to interpret for mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., O-H for alcohol, C=O for ketone), qualitative assessment of purity. | Fast, simple, and non-destructive. | Provides limited structural information, not ideal for quantifying impurities unless they have unique and strong absorption bands. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for the qualitative and quantitative analysis of this compound purity.[1]
1. Sample Preparation:
-
Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
-
Sample Concentration: Prepare a solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the solvent in a volumetric flask.
-
Transfer the solution to a 2 mL GC autosampler vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
Peak Identification: The main peak corresponding to this compound is identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Impurity Identification: Any other peaks in the chromatogram are identified by analyzing their mass spectra.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
3. Data Analysis:
-
¹H NMR:
-
The proton of the hydroxyl group (-OH) will appear as a broad singlet, typically between δ 1.0-5.0 ppm.
-
The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet around δ 3.6 ppm.
-
The methyl (CH₃) and methylene (B1212753) (CH₂) protons of the alkyl chains will appear as multiplets between δ 0.8-1.5 ppm.
-
-
¹³C NMR:
-
The carbon attached to the hydroxyl group (C-OH) will have a chemical shift in the range of δ 70-80 ppm.
-
The other alkyl carbons will appear in the δ 10-40 ppm region.
-
-
Impurity Analysis: The presence of a peak around δ 211 ppm in the ¹³C NMR spectrum would indicate the presence of the unreacted ketone, 5-undecanone. Other unexpected signals in both ¹H and ¹³C spectra would suggest the presence of other impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
2. Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Data Analysis:
-
This compound: A pure sample will show a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching vibration will be observed around 1100 cm⁻¹.
-
Impurity Detection: The presence of a sharp, strong absorption band around 1715 cm⁻¹ would indicate the presence of a carbonyl group (C=O), suggesting contamination with 5-undecanone.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming the purity of synthesized this compound.
Caption: A flowchart outlining the key stages in the purity confirmation of synthesized this compound.
By employing a combination of these analytical techniques, researchers can confidently determine the purity of their synthesized this compound, ensuring the reliability and validity of their scientific work. The choice of methods should be guided by the synthesis route and the potential impurities that may be present.
References
Unveiling the Biological Potential of 5-Undecanol: A Comparative Guide to Its Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of 5-Undecanol and its structural isomers. While direct experimental data on this compound is limited, this document provides a comprehensive overview of the known biological activities of its analogs, supported by experimental data and detailed protocols, to infer its potential therapeutic applications.
Long-chain fatty alcohols are gaining increasing attention in biomedical research for their diverse biological activities, ranging from antimicrobial to immunomodulatory effects. Understanding the structure-activity relationship within this class of molecules is crucial for the development of new therapeutic agents. This guide focuses on undecanols, a group of eleven-carbon fatty alcohols, with a particular interest in the biological potential of this compound. By examining the efficacy of its better-studied isomers, we can extrapolate and guide future research into the unique properties of this compound.
Comparative Biological Efficacy: A Quantitative Overview
The biological activity of undecanol (B1663989) isomers varies significantly with the position of the hydroxyl group along the carbon chain. The following table summarizes the available quantitative data on the antimicrobial effects of various undecanol analogs.
| Compound | Microorganism | Assay Type | Efficacy Metric (μg/mL) | Reference |
| 1-Undecanol | Staphylococcus aureus | Broth Microdilution | MIC: 16, MBC: 32 | [1] |
| Mycobacterium smegmatis | Broth Dilution with Shaking | MIC: 40 | ||
| Mycobacterium tuberculosis H37Rv | Broth Dilution with Shaking | MIC: 40 | ||
| 2-Undecanol | Bacillus subtilis | Not Specified | MIC > 30 µL/mL | [1] |
| Escherichia coli | Not Specified | MIC > 30 µL/mL | [1] | |
| Aspergillus niger | Not Specified | MIC = 1 µL/mL | ||
| 3-Undecanol | Bacillus subtilis | Impedimetric Method | MIC: 1, MBC: 20 | [2] |
| Aspergillus niger | Impedimetric Method | MIC: 1, MFC: 20 | [2] | |
| Escherichia coli | Impedimetric Method | MIC > 30 | [2] | |
| Candida mycoderma | Impedimetric Method | MIC > 30 | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
In-Depth Look at Biological Activities
Antimicrobial and Antifungal Efficacy
Studies have consistently demonstrated the antimicrobial properties of undecanol isomers, particularly against Gram-positive bacteria and fungi. The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity. The lipophilic nature of these alcohols allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.
1-Undecanol has shown notable bactericidal activity against Staphylococcus aureus and significant inhibitory effects against Mycobacterium species.[1] Its efficacy is attributed to its ability to damage the cell membrane.
2-Undecanol and its ketone analog, undecan-2-one, have also been investigated for their antimicrobial potential. While showing limited activity against E. coli, they exhibit greater efficacy against the Gram-positive bacterium Bacillus subtilis and the fungus Aspergillus niger.[1]
3-Undecanol has demonstrated strong static activity against Bacillus subtilis and Aspergillus niger.[2]
Immunomodulatory Effects
Beyond their direct antimicrobial actions, certain undecanol isomers have been shown to modulate the immune system. In a study involving inbred Balb/c mice, inhalation of 3-Undecanol led to an increase in antibody production and an enhanced respiratory burst and phagocytic activity of blood granulocytes.[3] Furthermore, a significantly higher proliferative response of lymphocytes to mitogens was observed, suggesting a stimulatory effect on both cellular and humoral immunity.[3]
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the antimicrobial susceptibility of microorganisms to a given substance.
1. Preparation of Materials:
- Test compounds (e.g., this compound, 1-Undecanol, etc.) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Standardized microbial inoculum (0.5 McFarland standard).
2. Procedure:
- Dispense 100 µL of sterile broth into all wells of the microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of each row.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
- Add 5 µL of the standardized microbial inoculum to each well, except for the negative control well (broth only).
- Include a positive control (broth with inoculum) and a solvent control (broth with the highest concentration of the solvent used).
- Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth.
Assessment of Cell Membrane Integrity using the Beetroot Assay
This colorimetric assay provides a straightforward method to evaluate the extent of cell membrane damage caused by a substance.
1. Preparation of Materials:
- Fresh beetroot, cut into uniform small discs.
- A series of test solutions with increasing concentrations of the undecanol isomer in a suitable buffer.
- A colorimeter and cuvettes.
2. Procedure:
- Place an equal number of beetroot discs into each test solution.
- Incubate at room temperature for a defined period (e.g., 30 minutes).
- After incubation, remove the beetroot discs.
- Measure the absorbance of the resulting solution in each tube using a colorimeter at a wavelength of 525 nm. The amount of red pigment (betacyanin) that has leaked out is proportional to the extent of membrane damage.
3. Interpretation of Results:
- Higher absorbance values indicate greater leakage of betacyanin and thus, more significant cell membrane damage.
Signaling Pathways and Mechanisms of Action
The biological effects of fatty alcohols are not solely due to direct physical disruption of cell membranes. Emerging evidence suggests their involvement in modulating specific cellular signaling pathways, particularly in immune cells.
Fatty acids have been shown to influence key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway in lymphocytes. These pathways are critical for regulating immune cell proliferation, differentiation, and cytokine production. It is plausible that undecanols, as fatty alcohols, could similarly interact with and modulate these signaling cascades.
The following diagram illustrates a hypothetical workflow for investigating the biological efficacy of this compound and its analogs, from initial screening to mechanistic studies.
This proposed workflow provides a systematic approach to characterizing the biological profile of this compound. By building upon the existing knowledge of its analogs, researchers can efficiently design experiments to elucidate its specific mechanisms of action and potential therapeutic applications. The provided data and protocols serve as a foundational resource for initiating such investigations.
References
A Comparative Guide to Analytical Methods for 5-Undecanol Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Undecanol is critical for ensuring product quality, understanding biological processes, and maintaining experimental reproducibility. This guide provides an objective comparison of the two primary analytical techniques for this compound detection: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from studies on this compound and structurally similar long-chain aliphatic alcohols.
Data Presentation: A Comparative Analysis
The selection of an optimal analytical method for this compound hinges on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and throughput. Both Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography, typically coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, offer robust and reliable approaches.
| Validation Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection.[1] |
| Derivatization | Often recommended to increase volatility and thermal stability (e.g., silylation with BSTFA or MSTFA).[2][3] | Generally required for UV detection to introduce a chromophore (e.g., esterification with a UV-absorbing agent). May not be necessary for MS detection.[4][5] |
| Linearity (R²) | > 0.999[6] | > 0.99[4] |
| Accuracy (% Recovery) | 98 - 102%[7] | 95 - 105% |
| Precision (%RSD) | < 2% (Intra-day and Inter-day)[3][7] | < 5% (Intra-day and Inter-day) |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range | µg/mL range (UV); potentially lower with MS |
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL to µg/mL range | Mid-to-high µg/mL range (UV); potentially lower with MS |
| Selectivity | High, especially with MS detection which provides structural information. | Moderate to high, dependent on chromatographic separation and detector specificity. |
| Typical Run Time | 15 - 40 minutes[6][8] | 10 - 40 minutes[4] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of analytical methods for this compound detection. Below are representative protocols for GC-MS and HPLC-UV analysis, adapted from established methods for long-chain fatty alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the analysis of this compound, providing both quantitative data and structural confirmation.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[9] Create a series of calibration standards by serially diluting the stock solution.
-
Sample Preparation: For liquid samples, a direct dilution into the chosen solvent may be sufficient.[10] For solid samples or complex matrices, a solvent extraction (e.g., using sonication or Soxhlet extraction) may be required.[10]
-
Derivatization (Silylation): To a known volume of the sample or standard solution in a sealed vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[11] Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of fatty alcohols.[9]
-
Inlet Temperature: 250 °C.[9]
-
Injection Volume: 1 µL.[9]
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.[9]
-
-
-
Mass Spectrometer (MS):
3. Data Analysis:
-
Peak Identification: Identify the peak corresponding to the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST) for confirmation.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound derivative against the concentration of the prepared standards. Use the regression equation to determine the concentration of this compound in the samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method requires derivatization to make the non-UV-absorbing this compound detectable by a UV detector.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent like acetonitrile (B52724). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Similar to the GC-MS protocol, use direct dilution for liquid samples and solvent extraction for solid or complex matrices.
-
Derivatization (Esterification): To a dried aliquot of the sample or standard, add a derivatizing agent that introduces a chromophore, such as 2-furoyl chloride or phthalic anhydride, in the presence of a catalyst (e.g., pyridine).[4][5] Heat the reaction mixture to ensure complete derivatization. After cooling, the sample is typically reconstituted in the mobile phase for injection.
2. HPLC-UV Instrumentation and Conditions:
-
High-Performance Liquid Chromatograph (HPLC):
-
UV Detector:
-
Wavelength: The detection wavelength is set to the maximum absorbance of the chosen derivatizing agent.
-
3. Data Analysis:
-
Peak Identification: The derivatized this compound is identified based on its retention time compared to the derivatized standard.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the derivatized standards. The concentration of this compound in the samples is then calculated from this curve.
Mandatory Visualization
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cross-Validation of 5-Undecanol: A Comparative Analysis of Experimental Results
For researchers and professionals in the fields of drug development and chemical ecology, 5-undecanol presents a molecule of interest due to its activity as both an antimicrobial agent and an insect pheromone component. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed protocols to facilitate cross-validation and further research. While direct comparative studies on this compound are limited, this guide synthesizes available data for its isomers and related compounds to offer a valuable reference.
Comparative Antimicrobial Efficacy
The antimicrobial properties of fatty alcohols, including undecanol (B1663989) isomers, are of significant interest. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents the visible growth of a microorganism. While specific MIC values for this compound are not extensively documented in publicly available literature, data for related compounds, such as undecan-2-one (a ketone analog) and other fatty alcohols, provide a basis for comparison. The antimicrobial activity of these compounds is generally more pronounced against Gram-positive bacteria and fungi than against Gram-negative bacteria.[1] The mechanism of action is primarily attributed to the disruption of the microbial cell membrane's integrity.[1]
| Compound | Microorganism | MIC | Reference |
| Undecan-2-one | Bacillus subtilis | > 30 µL/mL | [1] |
| Undecan-2-one | Escherichia coli | > 30 µL/mL | [1] |
| Undecan-2-one | Aspergillus niger | 1 µL/mL | [1] |
| Undecan-3-ol | Aspergillus niger | 1 µl/ml | [1] |
Note: The table presents data for compounds structurally related to this compound to provide a comparative context for its potential antimicrobial activity.
Role as an Insect Pheromone
In the realm of chemical ecology, specific isomers of undecanol are crucial components of insect pheromone blends. For instance, (S)-2-undecanol is a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi.[2] It is present at approximately 30% of the relative abundance of the major component, (S)-2-acetoxy-5-undecanone.[2] Similarly, 2-undecanol (B40161) has been identified in the pheromone blend of the sap beetle, Lobiopa insularis.[2][3] The biological activity of these pheromone components is often assessed using techniques like electroantennography (EAG), which measures the olfactory response of an insect's antenna to volatile compounds.
| Species | Compound | Mean EAG Response (mV ± SD) | Number of Replicates |
| Frieseomelitta silvestrii | 2-Undecanol | 0.063 ± 0.011 | 7 |
| Frieseomelitta varia | 2-Undecanol | 0.010 ± 0.010 | 2 |
Data adapted from electroantennography studies on stingless bees, indicating a direct olfactory perception of 2-undecanol.[3]
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are essential. The following are protocols for key experiments cited in the evaluation of this compound and related compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the antimicrobial activity of compounds.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), due to its low water solubility.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to all wells containing the test compound dilutions, a positive control (inoculum without the test compound), and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible microbial growth (turbidity) is observed.[1]
Electroantennography (EAG) Protocol
EAG is used to measure the electrical response of an insect's antenna to olfactory stimuli.
-
Insect Preparation: Anesthetize an insect by chilling it. Under a microscope, carefully excise an antenna at its base.
-
Mounting: Mount the basal end of the antenna onto a reference electrode and the distal tip onto a recording electrode using conductive gel.
-
Stimulus Preparation: Prepare a solution of this compound in a solvent like hexane. Apply a small amount of this solution to a piece of filter paper and insert it into a Pasteur pipette. A pipette with only the solvent serves as a control.
-
Stimulus Delivery: Place the mounted antenna in a continuous stream of humidified and purified air. Deliver a puff of air through the stimulus pipette to introduce the odorant into the airstream directed at the antenna.
-
Data Recording: Record the negative voltage deflection, which represents the EAG response, in millivolts (mV).
Visualizing Molecular Interactions: Insect Olfactory Signaling
The biological activity of this compound as a pheromone is initiated by its interaction with olfactory receptors in insects. The following diagram illustrates a generalized insect olfactory signaling pathway.
Generalized insect olfactory signaling pathway.
References
A Comparative Guide to the Synthetic Routes for 5-Undecanol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for the production of 5-undecanol, a secondary alcohol with applications in various fields of chemical research and development. The two principal methods explored are the Grignard reaction and the reduction of 5-undecanone (B1585441). This document outlines the experimental protocols, presents quantitative data for each route, and offers a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Reduction of 5-Undecanone |
| Starting Materials | Alkyl halide (e.g., 1-bromobutane), Magnesium, Aldehyde (e.g., heptanal) | 5-Undecanone, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) |
| Key Transformation | Carbon-carbon bond formation | Reduction of a carbonyl group |
| Typical Yield | Generally high, but can be variable depending on conditions | High to quantitative |
| Reaction Conditions | Requires strict anhydrous conditions; exothermic | Generally milder conditions |
| Scalability | Can be challenging to scale up due to the nature of Grignard reagents | Generally more straightforward to scale up |
| Key Advantages | Direct construction of the carbon skeleton | High yields and selectivity; utilizes a readily available precursor |
| Key Disadvantages | Sensitive to moisture and protic impurities; potential for side reactions | Requires a two-step process if starting from materials to synthesize the ketone |
Route 1: Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a direct approach to synthesizing this compound. The general strategy involves the reaction of a Grignard reagent, an organomagnesium halide, with an appropriate aldehyde. For the synthesis of this compound, two primary combinations of reactants are feasible: the reaction of a butylmagnesium halide with heptanal (B48729), or the reaction of a hexylmagnesium halide with pentanal.
Experimental Protocol: Synthesis of this compound via Grignard Reaction (Butylmagnesium Bromide and Heptanal)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Heptanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small amount of the halide solution and may require gentle warming. Once initiated, the remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Heptanal: The Grignard reagent solution is cooled in an ice bath. A solution of heptanal in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Expected Yield: While specific yields for this exact reaction are not extensively reported in readily available literature, Grignard reactions of this type typically proceed in good to excellent yields, generally in the range of 60-85%, depending on the purity of reagents and the strictness of anhydrous conditions.
Route 2: Reduction of 5-Undecanone
This two-step approach involves the synthesis of the precursor ketone, 5-undecanone, followed by its reduction to the desired secondary alcohol, this compound. This method can be advantageous due to the high efficiency and selectivity of the reduction step and the commercial availability of 5-undecanone.
Step 1: Synthesis of 5-Undecanone (Example: from Valeronitrile)
One method for preparing 5-undecanone is through the reaction of a Grignard reagent with a nitrile. For instance, hexylmagnesium bromide can be reacted with valeronitrile (B87234).
Experimental Protocol: Synthesis of 5-Undecanone
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Valeronitrile
-
Aqueous acid (e.g., 10% H₂SO₄)
Procedure:
-
Grignard Reagent Formation: Hexylmagnesium bromide is prepared from 1-bromohexane and magnesium in anhydrous ether, following a similar procedure as described for butylmagnesium bromide.
-
Reaction with Nitrile: The Grignard reagent is cooled, and a solution of valeronitrile in anhydrous ether is added dropwise. The reaction mixture is then refluxed for several hours.
-
Hydrolysis: The reaction mixture is cooled and hydrolyzed by the slow addition of aqueous acid. The resulting ketone is then extracted with an organic solvent, washed, dried, and purified by distillation.
Step 2: Reduction of 5-Undecanone to this compound
The reduction of the carbonyl group in 5-undecanone can be achieved through several methods, including catalytic hydrogenation or the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a mild and selective reducing agent, making it a convenient choice for this transformation.
Experimental Protocol: NaBH₄ Reduction of 5-Undecanone
Materials:
-
5-Undecanone
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Aqueous acid (e.g., 1 M HCl) for work-up
Procedure:
-
Reaction: 5-Undecanone is dissolved in methanol or ethanol in a flask equipped with a magnetic stirrer. The solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically stirred at room temperature for 1-2 hours after the addition is complete.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting this compound can be purified by vacuum distillation.
Expected Yield: The reduction of ketones with sodium borohydride is generally a high-yielding reaction, often exceeding 90%.
Catalytic hydrogenation is another efficient method for the reduction of ketones and is particularly suitable for larger-scale syntheses.
Experimental Protocol: Catalytic Hydrogenation of 5-Undecanone
Materials:
-
5-Undecanone
-
Ethanol or other suitable solvent
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), Raney Nickel)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Reaction: 5-Undecanone is dissolved in a suitable solvent in a hydrogenation vessel. The catalyst is added to the solution. The vessel is then sealed, purged with an inert gas, and then pressurized with hydrogen gas. The mixture is agitated (e.g., shaken or stirred) at a specific temperature and pressure until the theoretical amount of hydrogen has been consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound, which can be further purified by vacuum distillation.
Expected Yield: Catalytic hydrogenation of ketones is a highly efficient process, often providing near-quantitative yields of the corresponding alcohol.
Logical Workflow of Synthetic Routes
Caption: Synthetic pathways for this compound production.
Conclusion
Both the Grignard reaction and the reduction of 5-undecanone represent viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the research or development project.
The Grignard reaction offers a more direct, one-pot synthesis of the final product from smaller, readily available starting materials. However, it requires stringent anhydrous conditions and careful control of the reaction temperature, which may present challenges for scalability.
For laboratory-scale synthesis where direct construction of the carbon skeleton is desired, the Grignard reaction is an excellent choice. For larger-scale production or when high yields and operational simplicity are paramount, the reduction of commercially available 5-undecanone is likely the more favorable route. Researchers should carefully consider the factors of cost, scale, available equipment, and desired purity when selecting the optimal synthetic strategy for their needs.
5-Undecanol as a Plant Metabolite: A Comparative Guide to Its Role and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Undecanol and its isomers, 1-Undecanol and 2-Undecanol, as plant metabolites. While the presence of this compound has been noted in certain plant species, a comprehensive understanding of its physiological role and biosynthetic pathway remains an emerging area of research. In contrast, its isomers, 1-Undecanol and 2-Undecanol, have been more extensively studied, offering valuable insights into the functions of C11 alcohols in plants. This document summarizes the current knowledge, presents comparative data, and details the experimental protocols used to validate the roles of these compounds.
Comparative Overview of Undecanol (B1663989) Isomers
While this compound's function is yet to be fully elucidated, its isomers serve as well-documented examples of long-chain fatty alcohols in plant biology. 1-Undecanol is recognized as a plant metabolite and flavoring agent, found naturally in various fruits and plants.[1] 2-Undecanol has been identified as a significant player in plant defense, acting as a volatile organic compound (VOC) that can deter pests and signal stress responses.[2][3]
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for undecanol isomers in plants. It is important to note that data for this compound is sparse, reflecting the nascent stage of research into its specific roles.
Table 1: Natural Occurrence of Undecanol Isomers in Various Plant Species
| Compound | Plant Species | Family | Plant Part | Concentration/Emission Rate | Analytical Method | Reference(s) |
| This compound | Psidium guajava (Guava) | Myrtaceae | Fruit | Not specified | Not specified | |
| Camellia sinensis (Tea) | Theaceae | Black Tea | Not specified | Not specified | ||
| 1-Undecanol | Leea guineensis | Vitaceae | Not specified | Not specified | Not specified | [1] |
| Pelargonium endlicherianum | Geraniaceae | Not specified | Not specified | Not specified | [1] | |
| Fruits (Apples, Bananas) | Various | Fruit | Naturally Occurring | Not specified | [4] | |
| 2-Undecanol | Ruta graveolens (Common Rue) | Rutaceae | Herb Essential Oil | 733.9 mg/kg | GC-MS | [3] |
Table 2: Comparative Nematicidal Activity of Undecanol Isomers
| Compound | Nematode Species | Activity Metric | Value | Reference(s) |
| 1-Undecanol | Bursaphelenchus spp. | Nematicidal Activity | Demonstrated | [5] |
| 2-Undecanol | Meloidogyne incognita | Contact LC₅₀ | 34.5 mg/L | [6] |
| Fumigant LC₅₀ | 191.6 mg/L | [6] | ||
| Egg Hatching Inhibition (at 80 mg/L) | 98.5% | [6] |
Experimental Protocols
The validation of undecanol isomers as plant metabolites involves several key experimental procedures.
Extraction and Analysis of Plant Volatiles
Objective: To identify and quantify the presence of undecanol isomers in plant tissues.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method.[3][7]
-
Sample Preparation: A known weight of fresh plant material is placed in a sealed vial.
-
Volatile Collection: An SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample, allowing for the adsorption of volatile compounds.[3]
-
Analysis: The SPME fiber is then inserted into the injection port of a GC-MS system. The adsorbed volatiles are thermally desorbed, separated on a chromatographic column, and identified based on their mass spectra and retention times.[7]
Nematicidal Bioassay
Objective: To assess the direct and indirect effects of undecanol isomers on plant-parasitic nematodes.
Methodology:
-
Direct Contact and Fumigant Assay:
-
Nematodes (e.g., second-stage juveniles of Meloidogyne incognita) are exposed to different concentrations of the test compound in multi-well plates.[6]
-
Mortality is assessed after a specific incubation period. For fumigant activity, the compound is placed in the same sealed environment without direct contact.[6]
-
-
Egg Hatching Assay:
-
Nematode egg masses are incubated in solutions containing various concentrations of the test compound.
-
The number of hatched juveniles is counted and compared to a control.[6]
-
-
Induced Plant Defense Assay:
-
Plants are treated with the test compound.
-
Root exudates are collected and their effect on nematode mortality or behavior is assessed to determine if the compound induces the plant to produce nematicidal substances.[6]
-
Visualization of Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathways and signaling roles of the better-studied undecanol isomers.
Biosynthesis of 1-Undecanol
The biosynthesis of 1-Undecanol is proposed to occur via the reduction of undecanoic acid, a fatty acid.[8]
References
- 1. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Undecanol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Undecanol's Physical Properties: Experimental vs. Predicted Values
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the experimentally determined physical properties of 5-Undecanol against values predicted by computational models. Understanding the variance between experimental data and in silico predictions is crucial for researchers in drug development and chemical synthesis, as it informs the reliability of computational screening and the design of experimental protocols. This document presents a side-by-side comparison of key physical properties, details the standard experimental methodologies for their determination, and outlines the workflow for such a comparative analysis.
Data Presentation: Physical Properties of this compound
The following table summarizes the experimental and predicted physical properties of this compound. Experimental values have been collated from various chemical databases, while predicted values are provided by computational models, offering a clear and concise overview for comparative purposes.
| Physical Property | Experimental Value | Predicted Value |
| Boiling Point | 228-230 °C at 760 mmHg, 229 °C[1] | 227.8 ± 3.0 °C |
| Melting Point | -4 °C[1][2] | 11.2 ± 4.5 °C |
| Density | 0.830 g/mL[1] | 0.82 ± 0.1 g/cm³ |
| Refractive Index | 1.4362[2] | 1.438 ± 0.003 |
| Water Solubility | 49.73 mg/L at 25 °C (estimated) | 55.6 ± 11.2 mg/L |
Note: Predicted values are often presented with a range or a standard deviation, reflecting the inherent uncertainty in the computational models.
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.
Boiling Point Determination (Micro-reflux method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology:
-
A small sample (approximately 0.5 mL) of this compound is placed in a small test tube with a boiling chip or a magnetic stir bar.
-
A thermometer is positioned in the test tube so that the bulb is just above the surface of the liquid.
-
The apparatus is gently heated in a heating block or an oil bath.
-
The liquid is brought to a gentle boil, creating a state of reflux where the vapor condenses and drips back into the liquid. This is often visible as a ring of condensate on the test tube walls.
-
The thermometer bulb should be positioned at the level of this condensate ring.
-
The temperature at which the vapor temperature remains constant is recorded as the boiling point.
Density Determination
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be accurately measured using a pycnometer or a digital density meter.
Methodology (using a pycnometer):
-
A clean, dry pycnometer of a known volume is weighed accurately.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a standard temperature (e.g., 20°C or 25°C).
-
The filled pycnometer is weighed again.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.
Methodology (using an Abbe Refractometer):
-
The refractometer is calibrated using a standard sample with a known refractive index, typically distilled water.
-
A few drops of this compound are placed on the clean, dry surface of the measuring prism.
-
The prism is closed, and the light source is switched on.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index value is read from the scale. The temperature at which the measurement is taken should also be recorded.
Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a substance in a solvent.
Methodology:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and placed in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).
-
The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
After agitation, the mixture is allowed to stand to let the undissolved this compound separate.
-
A sample of the supernatant (the clear aqueous solution) is carefully removed, ensuring no undissolved particles are transferred. This is often achieved by filtration or centrifugation.
-
The concentration of this compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of experimental and predicted physical properties of a chemical compound like this compound.
Caption: Workflow for comparing experimental and predicted data.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 5-Undecanol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical step in ensuring the efficacy and safety of chiral molecules such as 5-Undecanol.[1] The differential pharmacological effects of enantiomers necessitate robust analytical methods for their accurate quantification.[2] This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric purity of this compound, supported by detailed experimental protocols and representative data.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for determining enantiomeric excess hinges on factors like required accuracy, sample throughput, and available instrumentation.[1] The most prevalent methods for chiral secondary alcohols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase.[3][4] | Separation of volatile enantiomers or their volatile derivatives based on differential interactions with a chiral stationary phase.[5] | Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum.[6] |
| Sample Prep | Typically direct injection of a sample solution. Derivatization is optional (indirect method).[7] | Derivatization may be required to increase volatility and improve separation.[7] | Derivatization with a chiral reagent is often necessary to create distinguishable diastereomers.[6][8] |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, RI).[7] | GC system with a chiral capillary column and a detector (e.g., FID, MS).[7] | High-field NMR spectrometer.[7] |
| Analysis Time | Typically 10-30 minutes per sample.[7] | Typically 15-45 minutes per sample.[7] | 5-20 minutes for data acquisition, plus reaction time for derivatization.[7] |
| Resolution | Baseline separation (Rs > 1.5) is often achievable with appropriate column and mobile phase selection.[7] | High resolution is achievable, especially with cyclodextrin-based columns.[9] | Depends on the chiral agent and the analyte; signal overlap can be an issue. |
| Pros | High accuracy, versatility for a wide range of compounds, direct and indirect methods available.[1][3] | Excellent for volatile and thermally stable compounds, high resolution.[10] | Rapid, non-separative, provides structural information, small sample requirement.[1][11] |
| Cons | Higher cost of chiral columns and solvents.[6] | Limited to volatile and thermally stable analytes; derivatization can be time-consuming.[10] | Lower accuracy and precision compared to chromatography, potential for signal overlap, derivatization must go to completion.[8][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the analysis of this compound using Chiral HPLC, Chiral GC, and NMR Spectroscopy.
Protocol 1: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This direct method utilizes a chiral stationary phase to separate the enantiomers of this compound. Polysaccharide-based CSPs are highly effective for this purpose.[13]
1. Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine its enantiomeric excess.
2. Principle: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of this compound. The differing stability of these complexes leads to different retention times, allowing for their separation.[7]
3. Materials and Reagents:
-
Racemic this compound
-
(R)-5-Undecanol and (S)-5-Undecanol reference standards (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (Isopropanol)
-
Chiral HPLC Column: e.g., CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column.[13]
4. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: Refractive Index (RI) or UV at 210 nm (if end-absorption is sufficient)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Accurately prepare a solution of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
If available, prepare individual solutions of the (R) and (S) enantiomers to determine their elution order.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the individual (R) and (S) enantiomer solutions (if available) to identify their respective retention times.
-
Inject the racemic this compound sample solution.
-
Acquire the chromatogram.
7. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[5]
-
Protocol 2: Enantiomeric Purity by Chiral Gas Chromatography (GC)
This method is suitable for the analysis of volatile secondary alcohols like this compound, often after derivatization to improve chromatographic properties.
1. Objective: To separate and quantify the enantiomers of this compound, typically after derivatization, to determine its enantiomeric excess.
2. Principle: The chiral alcohol is derivatized (e.g., acylated) and injected into a gas chromatograph equipped with a chiral stationary phase. The different interactions between the enantiomeric derivatives and the CSP lead to different retention times.[5]
3. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane)
-
Derivatizing agent (e.g., Trifluoroacetic anhydride)
-
High-purity carrier gas (e.g., Hydrogen, Helium)
-
Chiral GC Column: e.g., Rt-βDEXsm (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) or similar cyclodextrin-based column.[5]
4. GC Conditions:
-
Oven Program: 80°C (hold 1 min), ramp to 150°C at 5°C/min, hold 5 min.
-
Injector Temperature: 220°C
-
Detector Temperature (FID): 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
5. Sample Preparation (Derivatization):
-
Dissolve ~2 mg of the this compound sample in 1 mL of dichloromethane (B109758) in a vial.
-
Add 100 µL of trifluoroacetic anhydride.
-
Seal the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is ready for injection.
6. Analysis Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the derivatized this compound sample.
-
Acquire the chromatogram.
7. Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the integrated peak areas of the two enantiomeric derivatives as described in the HPLC protocol.
Protocol 3: Enantiomeric Purity by NMR Spectroscopy (Mosher's Ester Analysis)
This indirect method involves reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form diastereomeric esters. These diastereomers exhibit distinct signals in the NMR spectrum.[8]
1. Objective: To determine the enantiomeric excess of this compound by analyzing the ¹H or ¹⁹F NMR spectrum of its diastereomeric Mosher's esters.
2. Principle: The enantiomers of this compound react with an enantiomerically pure CDA (e.g., (R)-MTPA-Cl) to form a mixture of diastereomers. In the NMR spectrum, the nuclei of these diastereomers are in different chemical environments, resulting in separate, quantifiable signals.[6][8]
3. Materials and Reagents:
-
This compound sample (approx. 5 mg)
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Pyridine (B92270) (anhydrous)
-
NMR tubes
4. Sample Preparation (Derivatization in NMR tube):
-
Place ~5 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Add a small excess of (R)-MTPA-Cl (approx. 1.2 equivalents).
-
Add 2-3 drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the NMR tube, mix gently, and allow the reaction to proceed to completion (typically 30-60 minutes at room temperature). The reaction must proceed to completion to avoid kinetic resolution.[12]
5. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H (or ¹⁹F for higher resolution and simpler spectra).
-
Procedure: Acquire a standard proton (or fluorine) NMR spectrum of the derivatized sample. Ensure sufficient scans for a good signal-to-noise ratio.
6. Data Analysis:
-
Identify a well-resolved signal corresponding to a proton (e.g., the methoxy (B1213986) group of the MTPA moiety or the proton on the carbon bearing the ester) or the CF₃ group in the ¹⁹F spectrum.
-
Integrate the two distinct peaks corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (e.e.) from the integral values (Int₁ and Int₂):
-
e.e. (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] x 100
-
Representative Experimental Data
The following table presents representative data for the analysis of a scalemic this compound sample to illustrate the expected outcomes from each technique.
| Technique | Parameter | (R)-5-Undecanol | (S)-5-Undecanol | Calculated e.e. (%) |
| Chiral HPLC | Retention Time (min) | 12.5 | 14.2 | 90.0 |
| Peak Area | 950,000 | 50,000 | ||
| Chiral GC | Retention Time (min) | 15.8 | 16.3 | 90.2 |
| (as TFA esters) | Peak Area | 475,500 | 24,500 | |
| ¹H NMR | Chemical Shift (ppm) | 3.54 (OMe of R,S ester) | 3.51 (OMe of R,R ester) | 89.8 |
| (Mosher's Esters) | Integral | 9.49 | 0.51 |
Visualization of Experimental Workflows
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Caption: Workflow for enantiomeric excess determination using Chiral GC.
Caption: Workflow for e.e. determination using NMR with a Chiral Derivatizing Agent.
Conclusion
The choice of the optimal analytical technique for determining the enantiomeric purity of this compound requires careful consideration of specific research or development needs.[1]
-
Chiral HPLC is often the method of choice for its high accuracy, robustness, and wide applicability, making it ideal for quality control and regulatory submissions.[1][]
-
Chiral GC provides excellent resolution for volatile compounds and is a strong alternative, particularly if derivatization is straightforward.
-
NMR Spectroscopy offers a rapid and non-separative approach that is highly advantageous for quick screening, reaction monitoring, and when only small amounts of sample are available.[1]
By understanding the principles, performance, and protocols of these techniques, researchers can make informed decisions to ensure the quality and success of their work with chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Undecanol: A Guide for Laboratory Professionals
The proper disposal of 5-Undecanol is a critical aspect of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to follow established protocols to minimize environmental impact and ensure a safe laboratory environment.[1] For related compounds like 1-Undecanol, there are concerns about toxicity to aquatic life with long-lasting effects, reinforcing the need for cautious disposal.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is worn. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.
In the event of a spill, contain the liquid with an inert absorbent material, such as vermiculite (B1170534) or sand.[3][4] The absorbed material should then be collected and placed into a designated, sealed container for hazardous waste.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste.
-
Waste Collection:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is secure and well-ventilated.
-
Keep the container tightly sealed to prevent the release of vapors.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Do not pour this compound down the drain. While some regulations provide exemptions for aqueous solutions containing less than 24% alcohol, institutional policies may be stricter.[6][7] For instance, some universities prohibit the drain disposal of any concentration of ethanol.[7]
-
Quantitative Data and Regulatory Considerations
| Parameter | Value/Regulation | Significance |
| OSHA Hazard Classification | Not considered hazardous[1] | While not federally regulated as hazardous for transport or workplace safety, institutional and environmental regulations for disposal may still apply. |
| Aquatic Toxicity | 1-Undecanol is considered toxic to aquatic life with long-lasting effects[2][3] | This is a primary driver for treating undecanol (B1663989) isomers as hazardous waste to prevent environmental release. |
| EPA Alcohol Exemption | Aqueous solutions with <24% alcohol may be exempt from ignitable hazardous waste regulations[6] | This exemption is complex and may not apply if other hazardous characteristics are present. Institutional policies often override this exemption for laboratory waste. |
| Flash Point (1-Undecanol) | 110 °C[2] | A high flash point reduces the ignitability (B1175610) hazard but does not eliminate other environmental risks. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
Personal protective equipment for handling 5-Undecanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Undecanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
According to safety data sheets, while this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper personal protective equipment is still required to ensure safety during handling.[1] The following table summarizes the mandatory PPE when working with this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when pouring or if splashes are likely.[1][2][3] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Nitrile gloves are a suitable option. Inspect gloves for any damage before use. Wear a lab coat with long sleeves.[1][2][4] |
| Respiratory | Respirator (if necessary) | Not required under normal use with adequate ventilation. If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |
| Footwear | Closed-Toe Shoes | Shoes should be made of a material impervious to chemicals.[5] |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Ensure adequate ventilation in the handling area.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep the product and any empty containers away from heat and sources of ignition.[1][2]
-
Store away from strong acids and oxidizing agents.[2]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1][2][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
In Case of a Spill:
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[6]
-
Use personal protective equipment.[1]
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2]
-
Keep in suitable, closed containers for disposal.[2]
Disposal Plan
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[2][7]
-
Do not dispose of this compound down the drain or into the environment as it is toxic to aquatic life with long-lasting effects.[7][8]
Regulatory Compliance:
-
Dispose of the chemical waste in accordance with all local, regional, and national regulations. This should be handled by a licensed waste disposal company.[7][8]
Visualization of Safety Workflow
Caption: Safe handling workflow for this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
